3-Fluoro-4-methylbenzoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-3-6(8(9)11)4-7(5)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWCZSXNEGNALT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370548 | |
| Record name | 3-Fluoro-4-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59189-97-8 | |
| Record name | 3-Fluoro-4-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59189-97-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-Fluoro-4-methylbenzoyl chloride, a valuable intermediate in the pharmaceutical and agrochemical industries. This document outlines the synthetic route, details experimental protocols, presents quantitative data, and includes visualizations to aid in understanding the chemical transformations and experimental workflows.
Synthesis Pathway Overview
The most direct and commonly employed synthesis route to this compound involves a two-step process. The first step is the formation of the precursor, 3-fluoro-4-methylbenzoic acid, from 2-fluoro-4-bromotoluene via a Grignard reaction. The subsequent step involves the conversion of the carboxylic acid to the desired acyl chloride using a chlorinating agent such as thionyl chloride.
Experimental Protocols
Step 1: Synthesis of 3-Fluoro-4-methylbenzoic Acid
This procedure involves the formation of a Grignard reagent from 2-fluoro-4-bromotoluene, followed by its reaction with carbon dioxide to yield the corresponding carboxylic acid.
Materials:
-
2-Fluoro-4-bromotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), aqueous solution
-
Iodine crystal (optional, for initiation)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 2-fluoro-4-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or THF to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium. Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice bath.
-
Carefully add crushed dry ice (an excess) to the reaction mixture. The Grignard reagent will react with the carbon dioxide to form a magnesium carboxylate salt.
-
Allow the mixture to warm to room temperature and stir for several hours or overnight.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding a dilute aqueous solution of hydrochloric acid. This will protonate the carboxylate salt and dissolve any remaining magnesium.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude 3-fluoro-4-methylbenzoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Step 2: Synthesis of this compound
This procedure details the conversion of 3-fluoro-4-methylbenzoic acid to this compound using thionyl chloride. A similar protocol for the synthesis of 3-methylbenzoyl chloride with high yield and purity has been reported.[1]
Materials:
-
3-Fluoro-4-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM) (optional, as solvent)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases), place 3-fluoro-4-methylbenzoic acid (1.0 equivalent).
-
If using a solvent, add anhydrous toluene or DCM.
-
Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the flask.
-
Add a catalytic amount of DMF (a few drops).
-
-
Reaction:
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used, if any).
-
Monitor the reaction progress by the cessation of gas evolution (HCl and SO₂). This typically takes 2-3 hours.
-
-
Isolation and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.[1]
-
The resulting crude this compound can be purified by fractional distillation under reduced pressure.
-
Quantitative Data
The following tables summarize the available quantitative data for the synthesis of this compound and its precursor. It is important to note that the yield for the synthesis of 3-fluoro-4-methylbenzoic acid is not explicitly stated in the search results, but Grignard reactions followed by carboxylation generally proceed in good to excellent yields. The data for the chlorination step is based on a similar reported procedure for 3-methylbenzoyl chloride.[1]
| Step 1: Synthesis of 3-Fluoro-4-methylbenzoic Acid | |
| Parameter | Value |
| Starting Material | 2-Fluoro-4-bromotoluene |
| Key Reagents | Magnesium, Carbon Dioxide |
| Typical Yield | Not explicitly found, but generally good to excellent |
| Purity | ≥ 98% (GC)[2] |
| Melting Point | 171 - 175 °C[2] |
| Step 2: Synthesis of this compound | |
| Parameter | Value |
| Starting Material | 3-Fluoro-4-methylbenzoic acid |
| Key Reagents | Thionyl chloride, DMF (catalyst) |
| Reported Yield (for a similar compound) | 99.3%[1] |
| Reported Purity (for a similar compound) | 98.2%[1] |
Visualizations
Synthesis Pathway
Caption: Overall synthesis pathway for this compound.
Experimental Workflow: Grignard Reaction and Carboxylation
Caption: Experimental workflow for the synthesis of 3-Fluoro-4-methylbenzoic acid.
Experimental Workflow: Chlorination
Caption: Experimental workflow for the synthesis of this compound.
References
3-Fluoro-4-methylbenzoyl chloride chemical properties
An In-depth Technical Guide to 3-Fluoro-4-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this compound. The information is intended for professionals in research and development, particularly in the fields of medicinal chemistry and materials science, where this compound serves as a key intermediate.
Chemical and Physical Properties
This compound is a substituted aromatic acyl chloride. The presence of the acyl chloride group makes it a reactive compound, valuable for a variety of nucleophilic acyl substitution reactions. The fluorine atom can influence the electronic properties and biological activity of derivative compounds.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 59189-97-8 | [1] |
| Molecular Formula | C₈H₆ClFO | [1] |
| Molecular Weight | 172.58 g/mol | [1] |
| Appearance | Clear yellow liquid | [2] |
| Boiling Point | 223.4°C at 760 mmHg | [2][3] |
| Density | 1.250 g/cm³ | [2][3] |
| Flash Point | 88.9°C | [2][3] |
| Refractive Index | 1.531 - 1.533 | [2] |
| SMILES | CC1=C(C=C(C=C1)C(=O)Cl)F | [1] |
| InChIKey | DPWCZSXNEGNALT-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. While detailed spectra are best consulted from spectral databases, the following information summarizes available data.
Table 2: Spectroscopic Data for this compound
| Technique | Instrument / Details | Source |
| FT-IR | Bruker Tensor 27 FT-IR; Neat technique. | [1] |
| FT-Raman | Bruker MultiRAM Stand Alone FT-Raman Spectrometer. | [1] |
Reactivity and Stability
Reactivity: this compound's reactivity is dominated by the electrophilic nature of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.
-
Hydrolysis: Reacts violently with water to form 3-fluoro-4-methylbenzoic acid and hydrochloric acid gas.[1] This reaction is vigorous, and the compound is considered moisture-sensitive.
-
Acylation: It is an effective acylating agent. It reacts with amines to form amides, with alcohols to form esters, and can be used in Friedel-Crafts acylation reactions to form ketones. These reactions typically proceed in the presence of a base (like triethylamine or pyridine) to neutralize the HCl byproduct.
Stability: The compound is stable under recommended storage conditions, which include a dry, cool, and well-ventilated area in a tightly sealed container, often under an inert atmosphere (e.g., nitrogen).[1]
Incompatible Materials:
-
Water and moisture
-
Strong oxidizing agents
-
Strong bases
-
Alcohols and amines (in uncontrolled conditions)
Experimental Protocols
General Synthesis of this compound
The standard method for preparing acyl chlorides is by treating the corresponding carboxylic acid with a chlorinating agent. A typical laboratory-scale synthesis for this compound would involve the reaction of 3-fluoro-4-methylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.
Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet (to scrub HCl), add 3-fluoro-4-methylbenzoic acid.
-
Add an excess of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).
-
The mixture is gently heated under reflux until the evolution of gas (SO₂ and HCl) ceases.
-
After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.
-
The resulting crude this compound can then be purified by vacuum distillation to yield the final product.
Caption: General synthesis workflow for this compound.
Amide Synthesis via Schotten-Baumann Reaction
This protocol describes a general method for synthesizing an amide from this compound and a primary or secondary amine.
Methodology:
-
Dissolve the amine (1.0 equivalent) and a base such as triethylamine or pyridine (1.1 to 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a flask, and cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 to 1.1 equivalents) in the same anhydrous solvent.
-
Add the acyl chloride solution dropwise to the cooled, stirring amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring progress by TLC.
-
Upon completion, the reaction is quenched by adding water or a dilute acid solution.
-
The organic layer is separated, washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amide.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: Experimental workflow for a typical Schotten-Baumann amidation reaction.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient itself but is a valuable building block in the synthesis of more complex molecules.
-
Pharmaceuticals: The "3-fluoro-4-methylbenzoyl" moiety is incorporated into various drug candidates. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compound.
-
Agrochemicals: It serves as an intermediate in the creation of novel pesticides and herbicides.
-
Materials Science: It can be used to synthesize specialty polymers and other materials where its specific structural features impart desired properties.
As it is a synthetic intermediate, it is not associated with specific biological signaling pathways. The pathway targeted would be a function of the final molecule it is used to construct.
Safety and Handling
Due to its high reactivity and corrosive nature, strict safety protocols must be followed when handling this compound.
Table 3: GHS Hazard and Precautionary Information
| Category | Code | Description |
| Hazard Statement | H314 | Causes severe skin burns and eye damage.[1] |
| Signal Word | Danger | [1] |
| Precautionary (Prevention) | P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[1] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| Precautionary (Response) | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1] |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P310 | Immediately call a POISON CENTER or doctor/physician. | |
| Precautionary (Storage) | P405 | Store locked up.[1] |
| Precautionary (Disposal) | P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.
Caption: Logical diagram for the safe handling of this compound.
References
An In-depth Technical Guide to 3-Fluoro-4-methylbenzoyl chloride (CAS 59189-97-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-4-methylbenzoyl chloride, a key chemical intermediate in the fields of pharmaceutical and agrochemical research. The document details its physicochemical properties, synthesis, and reactivity, with a focus on its application in the development of bioactive molecules. Experimental protocols and safety information are also provided to assist researchers in its effective and safe utilization.
Physicochemical Properties
This compound is a halogenated aromatic acyl chloride. Its chemical structure incorporates a fluorine atom and a methyl group on the benzene ring, which imparts unique reactivity and makes it a valuable building block in organic synthesis. The physicochemical properties of this compound and its common isomer, 4-Fluoro-3-methylbenzoyl chloride, are summarized in the table below for comparative analysis.
| Property | This compound | 4-Fluoro-3-methylbenzoyl chloride |
| CAS Number | 59189-97-8 | 455-84-5 |
| Molecular Formula | C₈H₆ClFO[1][2] | C₈H₆ClFO[3] |
| Molecular Weight | 172.59 g/mol [1] | 172.58 g/mol [3] |
| Appearance | Clear yellow liquid[2] | Colorless to light yellow to light orange clear liquid[3] |
| Boiling Point | 223.4°C at 760 mmHg[2] | 129-133°C at 17 mmHg[4] |
| Density | 1.250 g/mL[1][2] | 1.215 g/mL at 25°C[4] |
| Flash Point | 88.9°C[1][2] | 98°C (closed cup) |
| Refractive Index | 1.531-1.533[2] | 1.5320 at 20°C[4] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is through the chlorination of its corresponding carboxylic acid, 3-Fluoro-4-methylbenzoic acid. Thionyl chloride (SOCl₂) is a commonly used and effective chlorinating agent for this transformation.
Synthesis of this compound from 3-Fluoro-4-methylbenzoic acid
Experimental Protocol:
A detailed experimental protocol for a similar transformation suggests the following procedure.[5]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-Fluoro-4-methylbenzoic acid.
-
Add an excess of thionyl chloride (approximately 2-3 equivalents).
-
Heat the reaction mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude this compound can then be purified by vacuum distillation.
The following diagram illustrates the general workflow for the synthesis of acyl chlorides from carboxylic acids.
References
- 1. 59189-97-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. echemi.com [echemi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 455-84-5 CAS MSDS (4-FLUORO-3-METHYLBENZOYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
An In-depth Technical Guide to 3-Fluoro-4-methylbenzoyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methylbenzoyl chloride is a fluorinated aromatic acyl chloride that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique structural features, including the reactive acyl chloride group and the fluorine and methyl substituents on the benzene ring, make it a valuable intermediate in the pharmaceutical and agrochemical industries. The presence of a fluorine atom can significantly influence the physicochemical properties of the final compounds, such as their metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the physical properties, synthetic methodology, analytical techniques, and applications of this compound.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆ClFO | [1] |
| Molecular Weight | 172.58 g/mol | [1] |
| CAS Number | 59189-97-8 | [1] |
| Appearance | Clear yellow liquid | [2] |
| Density | 1.28 g/mL | [3] |
| Boiling Point | 115 °C at 20 mmHg | [3] |
| Refractive Index | n20/D 1.53 | [3] |
| Flash Point | 98 °C (closed cup) | |
| Solubility | Reacts with water. Soluble in many organic solvents. | [4] |
Experimental Protocols
Synthesis of this compound
The most common method for the preparation of this compound is the reaction of 3-fluoro-4-methylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
Reaction:
Detailed Methodology:
-
Reaction Setup: In a fume hood, a dry, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (HCl and SO₂) is charged with 3-fluoro-4-methylbenzoic acid.
-
Addition of Reagents: An excess of thionyl chloride (typically 1.5 to 2 equivalents) is slowly added to the flask. A catalytic amount of N,N-dimethylformamide (a few drops) is then added.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 79 °C, the boiling point of thionyl chloride) and stirred. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). A typical reaction time is 2-4 hours.[5]
-
Work-up and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude this compound can be purified by fractional distillation under vacuum to yield the final product as a clear liquid.[4]
Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
GC-MS is a suitable technique for the analysis of this compound. Due to its reactive nature, derivatization may be employed for more robust analysis, though direct analysis is also possible.
-
Sample Preparation: A dilute solution of the sample is prepared in an inert, dry solvent such as dichloromethane or hexane. For derivatization, the sample can be reacted with an alcohol (e.g., methanol) to form the corresponding stable ester, which is less reactive and chromatographs well.
-
GC Conditions (General):
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms.
-
Injector: Split/splitless injector, with a high split ratio to handle concentrated samples.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 50°C and ramping up to 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detector: A quadrupole or ion trap mass analyzer.
-
Scan Range: A mass range of m/z 40-300 is typically sufficient to observe the molecular ion and characteristic fragment ions.
-
High-Performance Liquid Chromatography (HPLC) Analysis:
Direct analysis of acyl chlorides by HPLC can be challenging due to their reactivity with common mobile phase components (like water or alcohols). Therefore, derivatization is the recommended approach.
-
Derivatization: A common method is to react the this compound with an alcohol (e.g., methanol or ethanol) to form the corresponding stable ester, or with an amine to form an amide.[6]
-
HPLC Conditions (for the derivatized product):
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid to improve peak shape).
-
Detector: A UV detector set to a wavelength where the aromatic derivative absorbs strongly (e.g., around 254 nm). A Diode Array Detector (DAD) can provide more comprehensive spectral information.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Applications in Synthesis and Drug Discovery
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[7] The incorporation of the 3-fluoro-4-methylbenzoyl moiety can enhance the biological activity and pharmacokinetic properties of a molecule.[8]
Role as a Synthetic Building Block:
The high reactivity of the acyl chloride group allows it to readily participate in a variety of chemical transformations, most notably:
-
Acylation of amines: To form amides, a common functional group in many drug molecules.
-
Acylation of alcohols and phenols: To form esters.
-
Friedel-Crafts acylation: To introduce the 3-fluoro-4-methylbenzoyl group onto another aromatic ring.
The following diagram illustrates the general workflow of utilizing this compound as a synthetic intermediate.
Caption: Synthetic workflow of this compound.
Safety and Handling
This compound is a corrosive substance that reacts violently with water. It is harmful if swallowed, inhaled, or absorbed through the skin, causing severe burns.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Storage: Store in a cool, dry, and well-ventilated area away from moisture and incompatible substances such as strong bases and oxidizing agents. The container should be tightly sealed.
References
- 1. prepchem.com [prepchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. prepchem.com [prepchem.com]
- 5. 3-Methylbenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. mdpi.com [mdpi.com]
Structural Analysis of 3-Fluoro-4-methylbenzoyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of 3-Fluoro-4-methylbenzoyl chloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines established synthetic protocols for analogous compounds with predicted spectroscopic and structural data based on well-understood principles of chemical analysis.
Physicochemical Properties
This compound is an acyl chloride derivative of benzoic acid. Its structure incorporates a fluorine atom and a methyl group on the aromatic ring, which can significantly influence the reactivity and physicochemical properties of molecules synthesized from it.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClFO | PubChem[1] |
| Molecular Weight | 172.58 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 59189-97-8 | PubChem[1] |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)Cl)F | PubChem[1] |
Synthesis Protocol
The synthesis of this compound is most commonly achieved by the chlorination of its corresponding carboxylic acid, 3-fluoro-4-methylbenzoic acid, using a chlorinating agent such as thionyl chloride (SOCl₂). This is a standard and widely used method for the preparation of acyl chlorides.[2][3]
Experimental Protocol: Synthesis from 3-Fluoro-4-methylbenzoic acid
This protocol is adapted from established procedures for similar benzoyl chloride syntheses.[3]
Materials:
-
3-Fluoro-4-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (or other inert solvent)
Equipment:
-
Round-bottom flask with a reflux condenser and a gas outlet
-
Heating mantle with a magnetic stirrer
-
Vacuum distillation apparatus
Procedure:
-
In a clean, dry round-bottom flask, add 3-fluoro-4-methylbenzoic acid.
-
Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 2-3 equivalents).
-
Add a catalytic amount of DMF (a few drops).
-
Equip the flask with a reflux condenser connected to a gas trap to neutralize the HCl and SO₂ byproducts.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and stir for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude this compound can be purified by fractional distillation under vacuum.
Structural and Spectroscopic Analysis
As experimental spectra for this compound are not publicly available, the following tables present predicted data based on the analysis of its precursor, 3-fluoro-4-methylbenzoic acid, and known spectroscopic data for structurally similar compounds.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is predicted to show characteristic peaks for the acyl chloride functional group and the substituted aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1785-1770 | Strong | C=O stretch (acyl chloride) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C ring stretch |
| ~1250-1150 | Strong | C-F stretch |
| ~900-800 | Strong | C-Cl stretch |
Predicted ¹H NMR Spectroscopy Data
The proton NMR spectrum is predicted based on the known spectrum of 3-fluoro-4-methylbenzoic acid, with expected downfield shifts for the aromatic protons adjacent to the electron-withdrawing acyl chloride group.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.9-8.1 | d | H-6 |
| ~7.8-8.0 | dd | H-2 |
| ~7.3-7.5 | t | H-5 |
| ~2.4 | s | -CH₃ |
Predicted ¹³C NMR Spectroscopy Data
The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.
| Chemical Shift (δ, ppm) | Assignment | |---|---|---| | ~168-170 | C=O (acyl chloride) | | ~160-165 (d) | C-F | | ~135-140 | C-CH₃ | | ~130-135 | C-H | | ~125-130 (d) | C-H | | ~115-120 (d) | C-H | | ~130-135 (d) | C-COCl | | ~15-20 | -CH₃ |
Predicted Mass Spectrometry Data
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for a benzoyl chloride derivative.
| m/z | Interpretation |
| 172/174 | Molecular ion peak [M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes |
| 137 | Loss of Cl radical |
| 109 | Loss of CO and Cl |
| 91 | Tropylium ion fragment |
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.
References
An In-depth Technical Guide to 3-Fluoro-4-methylbenzoyl Chloride: Reactivity and Role as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-methylbenzoyl chloride is a halogenated aromatic acyl chloride, a class of organic compounds widely utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. This technical guide elucidates the chemical reactivity and synthetic utility of this compound, focusing on the underlying mechanisms that make it a valuable building block in medicinal and agricultural chemistry. While this compound is not an active pharmaceutical ingredient (API) and therefore does not possess a biological mechanism of action in the traditional sense, its high reactivity is harnessed to construct more complex, biologically active molecules. This document will detail its chemical properties, the mechanism of its primary reactions, and its application in the synthesis of functional molecules.
Chemical Properties and Reactivity
This compound is a derivative of benzoyl chloride with a fluorine atom at the 3-position and a methyl group at the 4-position of the benzene ring. Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₆ClFO |
| Molecular Weight | 172.58 g/mol [1] |
| CAS Number | 59189-97-8[1][2][3] |
| Appearance | Colorless to pale yellow liquid (presumed) |
| Reactivity | Highly reactive acyl chloride |
The key to the utility of this compound lies in the reactivity of the acyl chloride functional group. The carbonyl carbon is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is further modulated by the substituents on the aromatic ring.
The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect).[4] This effect pulls electron density away from the aromatic ring and the carbonyl carbon, increasing its electrophilicity and making the compound more reactive towards nucleophilic acyl substitution compared to non-fluorinated analogues.[4] The para-methyl group has a mild electron-donating effect that can slightly influence the regioselectivity in certain reactions, though this is less significant in typical nucleophilic acyl substitutions.[4]
Mechanism of Action: Nucleophilic Acyl Substitution
The primary "mechanism of action" for this compound in a synthetic context is nucleophilic acyl substitution . This is a two-step addition-elimination mechanism.
Experimental Protocol: General Synthesis of Amides and Esters
The high reactivity of this compound allows for its efficient use in forming amide and ester linkages, which are prevalent in biologically active molecules.[4]
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine for amide synthesis; an alcohol for ester synthesis)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct
-
Standard laboratory glassware for organic synthesis under inert atmosphere
Procedure:
-
The nucleophile (amine or alcohol) is dissolved in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
A base is added to the solution.
-
This compound, dissolved in the same solvent, is added dropwise to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
-
The reaction is stirred and allowed to warm to room temperature, and the progress is monitored by a suitable technique (e.g., thin-layer chromatography).
-
Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the salt byproduct and any unreacted starting materials.
-
The organic solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography, to yield the desired amide or ester.
The following diagram illustrates the general workflow for the synthesis of an amide using this compound.
The mechanism for this reaction is depicted in the following signaling pathway-style diagram.
Applications in Drug Discovery and Agrochemicals
This compound serves as a critical starting material for a variety of molecules with therapeutic or agricultural applications.[4] The incorporation of the 3-fluoro-4-methylbenzoyl moiety can significantly influence the properties of the final product. The fluorine atom, in particular, is a common feature in modern drug design as it can enhance metabolic stability, binding affinity, and bioavailability.[5]
This compound is a known building block for the synthesis of:
-
N-benzoyl-N′-phenylurea derivatives , which are a class of compounds with applications in agriculture, particularly as herbicides.[4]
-
Various Active Pharmaceutical Ingredients (APIs) , where the reactive acyl chloride allows for its incorporation into more complex molecular scaffolds.[4]
The logical relationship of its application is shown below.
Conclusion
This compound is a valuable reagent in organic synthesis due to the high and tunable reactivity of its acyl chloride group. It does not have a direct biological mechanism of action but is a key intermediate in the construction of complex molecules that do. Its utility stems from the principles of nucleophilic acyl substitution, enhanced by the electronic effects of its ring substituents. For researchers and professionals in drug discovery and agrochemical development, understanding the chemical behavior of this and similar building blocks is fundamental to the design and synthesis of novel, effective, and safe products.
References
An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-methylbenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methylbenzoyl chloride is a crucial building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility stems from the presence of the reactive acyl chloride group, which allows for facile introduction of the 3-fluoro-4-methylbenzoyl moiety into larger, more complex molecules. The fluorine and methyl substituents on the aromatic ring can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of the final products. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the necessary starting materials, experimental protocols, and quantitative data to support researchers in their synthetic endeavors.
Synthetic Pathways
The synthesis of this compound predominantly proceeds through the chlorination of its corresponding carboxylic acid, 3-Fluoro-4-methylbenzoic acid. This precursor can be synthesized from commercially available starting materials via two main routes.
An In-depth Technical Guide to 3-Fluoro-4-methylbenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of 3-Fluoro-4-methylbenzoyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals.
Core Chemical Data
The fundamental properties of this compound are summarized below, providing a clear reference for researchers.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClFO | [1][2][3] |
| Molecular Weight | 172.59 g/mol | [1] |
| Alternate Molecular Weight | 172.58 g/mol | [2][3] |
| CAS Number | 59189-97-8 | [2] |
| Appearance | Clear yellow liquid | [2] |
| Boiling Point | 223.4°C at 760 mmHg | [1][2] |
| Density | 1.250 g/cm³ | [2] |
Experimental Protocol: Synthesis of this compound
A standard and widely adopted method for the synthesis of benzoyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). This process is efficient for the preparation of this compound from 3-Fluoro-4-methylbenzoic acid.
Objective: To synthesize this compound by the chlorination of 3-Fluoro-4-methylbenzoic acid.
Materials:
-
3-Fluoro-4-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Round-bottom flask with a reflux condenser and a gas outlet
-
Heating mantle
-
Magnetic stirrer
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap for acidic gases (HCl and SO₂), add 3-Fluoro-4-methylbenzoic acid and the anhydrous solvent.
-
Addition of Reagents: To the stirred suspension, add a catalytic amount of anhydrous DMF. Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: The excess thionyl chloride and the solvent can be removed by distillation under reduced pressure. The crude this compound is then purified by fractional distillation under vacuum to yield the final product.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the synthesis workflow and the logical relationship of this compound as a versatile chemical intermediate.
References
3-Fluoro-4-methylbenzoyl chloride safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 3-Fluoro-4-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No: 59189-97-8). The following sections detail the physical and chemical properties, hazard identification, protective measures, and emergency procedures necessary for the safe use of this compound in a laboratory or research setting.
Compound Identification and Properties
This compound is a corrosive chemical that requires careful handling. Below is a summary of its key physical and chemical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 59189-97-8 |
| Molecular Formula | C₈H₆ClFO |
| Appearance | Light yellow liquid |
| Boiling Point | 152 °C (lit.) |
| Flash Point | 87 °C (closed cup)[1] |
| Density | 1.486 g/cm³ at 25 °C[1] |
| Water Solubility | No data available; reacts violently with water[2][3] |
Hazard Identification and Classification
This compound is classified as hazardous. The primary dangers are its corrosivity and violent reaction with water.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage[2][4] |
| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage[4] |
| Flammable Liquids | 4 | Combustible liquid |
Signal Word: Danger[2]
Key Hazards:
-
Reacts violently with water, liberating toxic and potentially flammable gas.[2][3]
-
Moisture sensitive; handle and store under dry conditions.[2]
-
Combustible liquid.[5]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to ensure safety.
Handling
-
Work in a well-ventilated area, preferably under a chemical fume hood.[5][6]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][7]
-
Do not get in eyes, on skin, or on clothing.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2][7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5]
Storage
-
Store in a dry, cool, and well-ventilated place.[2]
-
Keep the container tightly closed.[2]
-
Protect from moisture.[2]
-
Store in a corrosives area.[2]
-
Incompatible materials include strong oxidizing agents, strong bases, and alcohols.[1][2][5]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
Table 3: Recommended Personal Protective Equipment
| Body Part | Protection | Standard |
| Eyes/Face | Tightly fitting safety goggles and a face shield (minimum 8-inch). | NIOSH (US) or EN 166 (EU) approved. |
| Skin | Chemical-resistant gloves (e.g., PVC), a complete suit protecting against chemicals, and safety footwear. | |
| Respiratory | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., type ABEK (EN 14387)). | NIOSH/MSHA or European Standard EN 149 approved respirator.[2] |
Emergency Procedures
Immediate and appropriate responses to emergencies such as spills, fires, or personal exposure are critical.
First-Aid Measures
Table 4: First-Aid Procedures for this compound Exposure
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or chemical foam.[2]
-
Unsuitable Extinguishing Media: Do not use water, as it reacts violently with the substance.[3]
-
Specific Hazards: Contact with water liberates toxic gas.[2] Hazardous combustion products include carbon oxides, hydrogen chloride gas, and gaseous hydrogen fluoride.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and use personal protective equipment as required.[2] Evacuate personnel to a safe area.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]
-
Containment and Cleanup: Soak up with inert absorbent material such as sand, silica gel, or a universal binder.[2] Collect the material in a suitable, closed container for disposal. Do not expose the spill to water.[2]
Toxicological Information
There is currently no available data on the acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, or specific target organ toxicity of this compound.[1] The absence of data does not mean the absence of hazard; therefore, this compound should be handled with the utmost care as a corrosive and potentially toxic substance.
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]
Visual Workflow Guides
The following diagrams illustrate the logical workflows for handling emergencies involving this compound.
Caption: Figure 1: Chemical Spill Response Workflow
Caption: Figure 2: First Aid for Exposure
References
- 1. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOYL CHLORIDE - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | CAS#:59189-97-8 | Chemsrc [chemsrc.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
Spectroscopic Profile of 3-Fluoro-4-methylbenzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted and characteristic spectral data for 3-Fluoro-4-methylbenzoyl chloride (C₈H₆ClFO), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Due to the limited availability of public experimental spectra for this specific compound, this document leverages data from analogous structures and established spectroscopic principles to offer a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.
Predicted Spectral Data
The following tables summarize the anticipated spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and known substituent effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. ¹H NMR (Proton NMR)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing nature of the benzoyl chloride group and the fluorine atom, as well as the electron-donating methyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.0 - 8.2 | Doublet of doublets | J(H,H) ≈ 8, J(H,F) ≈ 6 | H-6 |
| ~ 7.8 - 8.0 | Doublet of doublets | J(H,H) ≈ 8, J(H,F) ≈ 2 | H-2 |
| ~ 7.3 - 7.5 | Triplet | J(H,H) ≈ 8 | H-5 |
| ~ 2.4 | Singlet | - | -CH₃ |
1.1.2. ¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon. The fluorine atom will cause characteristic splitting of the signals for the carbons to which it is coupled.
| Predicted Chemical Shift (δ, ppm) | Coupling (J, Hz) | Assignment |
| ~ 168 | - | C=O |
| ~ 162 | ¹J(C,F) ≈ 250 | C-3 |
| ~ 140 | ³J(C,F) ≈ 3 | C-4 |
| ~ 135 | - | C-1 |
| ~ 132 | ³J(C,F) ≈ 8 | C-5 |
| ~ 125 | ²J(C,F) ≈ 20 | C-2 |
| ~ 118 | ²J(C,F) ≈ 22 | C-6 |
| ~ 15 | - | -CH₃ |
1.1.3. ¹⁹F NMR (Fluorine-19 NMR)
The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the aromatic ring, which will be coupled to the adjacent protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ~ -110 to -115 | Multiplet | - |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the carbonyl group of the acid chloride, aromatic C-H and C=C bonds, and the C-F bond.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1770 - 1800 | Strong | C=O stretch (acid chloride) |
| ~ 1600, 1480 | Medium | C=C stretch (aromatic) |
| ~ 3050 - 3100 | Weak | C-H stretch (aromatic) |
| ~ 2920 - 2960 | Weak | C-H stretch (methyl) |
| ~ 1200 - 1300 | Strong | C-F stretch |
| ~ 800 - 900 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns for benzoyl chlorides.
| Predicted m/z | Relative Intensity | Assignment |
| 172/174 | Moderate | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 137 | High | [M - Cl]⁺ |
| 109 | High | [M - Cl - CO]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are general protocols for obtaining NMR, IR, and Mass spectra for a liquid sample like this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup : Place the NMR tube in the spectrometer's probe.
-
Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquisition :
-
For ¹H NMR , acquire the spectrum using a standard pulse sequence. Typically, a sufficient signal-to-noise ratio is achieved with 8-16 scans.
-
For ¹³C NMR , use a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is usually required to obtain a good signal-to-noise ratio.
-
For ¹⁹F NMR , use a fluorine-observe pulse sequence. The number of scans will depend on the sample concentration.
-
-
Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
IR Spectroscopy
-
Sample Preparation : As this compound is a liquid, a neat spectrum can be obtained. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Background Spectrum : Acquire a background spectrum of the empty salt plates to subtract any atmospheric and instrumental interferences.
-
Sample Spectrum : Place the salt plates with the sample in the spectrometer's sample holder and acquire the IR spectrum.
-
Data Analysis : Identify the characteristic absorption bands and their corresponding functional groups.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
-
Ionization : Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis : Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : A detector records the abundance of each ion at a specific m/z value.
-
Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion and interpret the fragmentation pattern to deduce the structure of the molecule.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Solubility and Synthesis of 3-Fluoro-4-methylbenzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and synthesis of 3-Fluoro-4-methylbenzoyl chloride, a key intermediate in the pharmaceutical and agrochemical industries. This document offers available solubility data, a detailed experimental protocol for a common synthesis route, and a general procedure for solubility determination.
Core Concepts: Solubility Data
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility |
| Chloroform | Slightly Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble[1] |
| Dichloromethane | Soluble (general for acyl chlorides) |
| Diethyl Ether | Soluble (general for acyl chlorides) |
| Acetone | Soluble (general for acyl chlorides) |
Note: The solubility in dichloromethane, ether, and acetone is based on the general solubility of acyl chlorides and should be experimentally verified for this compound.
Experimental Protocols
Synthesis of this compound
A standard and widely used method for the preparation of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The following protocol describes a representative synthesis of this compound from its precursor, 3-fluoro-4-methylbenzoic acid.
Materials:
-
3-fluoro-4-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Dry round-bottom flask
-
Reflux condenser
-
Magnetic stir bar and stirrer/hotplate
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The apparatus should be dried in an oven and cooled under an inert atmosphere to exclude moisture.
-
Addition of Reactants: Add 3-fluoro-4-methylbenzoic acid (1 equivalent) to the flask, followed by the addition of anhydrous dichloromethane or toluene (approximately 10 mL per gram of carboxylic acid).
-
Chlorination: Slowly add thionyl chloride (1.5 equivalents) to the suspension at room temperature with stirring.
-
Reaction: Heat the mixture to reflux (approximately 40°C for DCM, 110°C for Toluene). Continue stirring at reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution (which can be bubbled through a solution of sodium bicarbonate).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: The excess thionyl chloride and solvent can be removed by distillation under reduced pressure. The crude this compound can then be purified by fractional distillation under vacuum to yield the final product.
Determination of Solubility (General Gravimetric Method)
The following is a general experimental protocol for determining the solubility of a compound like this compound in a given organic solvent.
Materials:
-
This compound
-
Selected anhydrous organic solvent
-
Small, sealable glass vials
-
Analytical balance
-
Temperature-controlled shaker or bath
-
Syringe filters (PTFE, compatible with the solvent)
-
Pre-weighed collection vials
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of sealable glass vials. To each vial, add a known volume of the desired organic solvent.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or bath set to a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow any undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed collection vial. This step should be performed quickly to minimize temperature fluctuations.
-
Solvent Evaporation: Weigh the collection vial containing the filtered solution. Then, carefully evaporate the solvent from the vial under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Mass Determination: Once all the solvent has been removed, weigh the vial again. The difference in mass corresponds to the mass of the dissolved this compound.
-
Calculation of Solubility: Calculate the solubility in grams per 100 mL (or other desired units) using the mass of the dissolved solid and the volume of the solvent used. Repeat the experiment at least in triplicate to ensure accuracy and calculate the average solubility and standard deviation.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis of this compound and a general workflow for determining its solubility.
References
An In-depth Technical Guide to 3-Fluoro-4-methylbenzoyl chloride: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-methylbenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, has a history rooted in the broader development of fluorinated organic compounds. While a singular "discovery" event is not prominently documented in scientific literature, its synthesis and utility have evolved through the application of established organic chemistry principles. This guide provides a comprehensive overview of the compound's probable synthetic origins, detailed experimental protocols for its preparation, and relevant physicochemical data. The historical context is built upon the development of methods for introducing fluorine into aromatic systems and the subsequent conversion of carboxylic acids to their more reactive acyl chloride derivatives.
Introduction and Historical Context
The advent of commercially available this compound is intrinsically linked to the advancements in organofluorine chemistry. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, the development of synthetic routes to fluorinated building blocks has been a major focus of chemical research since the mid-20th century.
While there is no celebrated discovery of this compound itself, its synthesis became feasible with the establishment of reliable methods for the preparation of its precursor, 3-Fluoro-4-methylbenzoic acid. The general strategy for synthesizing compounds of this nature involves the construction of the substituted aromatic ring followed by functional group manipulations. The conversion of a carboxylic acid to an acyl chloride is a fundamental and well-established transformation in organic synthesis, often accomplished using reagents like thionyl chloride or oxalyl chloride.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application in synthesis, and for analytical purposes.
| Property | Value |
| Molecular Formula | C₈H₆ClFO |
| Molecular Weight | 172.58 g/mol |
| CAS Number | 59189-97-8 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 223.4 °C |
| Density | 1.250 g/mL |
| Flash Point | 88.9 °C |
Synthetic Pathway and Experimental Protocols
The most plausible and commonly referenced synthetic pathway to this compound begins with a suitably substituted toluene derivative and proceeds through the corresponding benzoic acid. A likely multi-step synthesis starts from 2-fluoro-4-bromotoluene.[1]
Overall Synthetic Scheme
The logical flow for the preparation of this compound is depicted below.
Caption: Synthetic pathway to this compound.
Step 1: Synthesis of 3-Fluoro-4-methylbenzoic acid
A detailed experimental protocol for the synthesis of the precursor, 3-Fluoro-4-methylbenzoic acid, from 2-fluoro-4-bromotoluene via a Grignard reaction is outlined below. This procedure is based on established chemical principles for similar transformations.[1]
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq) in anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. Add a solution of 2-fluoro-4-bromotoluene (1.0 eq) in anhydrous THF dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the reaction mixture in an ice-salt bath. Bubble dry carbon dioxide gas through the solution vigorously for 2-3 hours, or pour the Grignard solution onto an excess of crushed dry ice.
-
Work-up and Isolation: After the addition of carbon dioxide is complete, allow the mixture to warm to room temperature. Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) until the solution is acidic. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude 3-Fluoro-4-methylbenzoic acid.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-Fluoro-4-methylbenzoic acid.
Step 2: Synthesis of this compound
The conversion of 3-Fluoro-4-methylbenzoic acid to this compound is a standard procedure. The following protocol uses thionyl chloride, a common and effective reagent for this transformation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts), place 3-Fluoro-4-methylbenzoic acid (1.0 eq) and add an excess of thionyl chloride (SOCl₂) (2-5 eq). A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.
-
Reaction: Gently reflux the mixture for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Isolation and Purification: After the reaction is complete, remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure. The resulting crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.
Applications in Research and Development
This compound is a valuable building block in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the reactivity of the acyl chloride group, which readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, and the presence of the fluoro and methyl groups, which can impart desirable properties to the final products.
The workflow for utilizing this intermediate in a typical drug discovery or agrochemical development pipeline is illustrated below.
Caption: Workflow for the use of this compound.
Conclusion
While the specific historical details of the first synthesis of this compound are not well-documented, its preparation is based on fundamental and well-understood principles of organic synthesis. The synthetic route via the Grignard reaction of 2-fluoro-4-bromotoluene followed by carboxylation and subsequent chlorination of the resulting benzoic acid represents a logical and practical approach. This technical guide provides researchers and scientists with the necessary information for the synthesis and application of this important chemical intermediate. The continued importance of fluorinated compounds in various fields ensures that this compound will remain a relevant and valuable building block in chemical synthesis.
References
Methodological & Application
Application Notes and Protocols for 3-Fluoro-4-methylbenzoyl chloride in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Fluoro-4-methylbenzoyl chloride is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a reactive acyl chloride group, a fluorine atom, and a methyl group on the aromatic ring, imparts unique properties to the molecules it helps create. The fluorine atom can significantly enhance biological activity and improve pharmacokinetic properties such as metabolic stability and binding affinity to target receptors.[2] The acyl chloride functional group allows for straightforward and efficient reactions, most notably in the formation of amides and esters, and in Friedel-Crafts acylation reactions.[2] These characteristics make it an invaluable reagent in the development of novel therapeutics, including kinase inhibitors and anti-inflammatory agents.[2]
Key Applications and Experimental Protocols
Amide Bond Formation in the Synthesis of Bioactive Molecules
The most prominent application of this compound is in the acylation of amines to form amide bonds. This reaction is fundamental in medicinal chemistry for linking different molecular fragments. The resulting N-aryl benzamides are common scaffolds in a variety of drug candidates.
Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)-3-fluoro-4-methylbenzamide
This protocol details the N-acylation of 4-aminophenol with this compound.
Materials:
-
This compound (1.0 eq)
-
4-Aminophenol (1.0 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the reaction mixture dropwise over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure N-(4-hydroxyphenyl)-3-fluoro-4-methylbenzamide.
Experimental Workflow: N-Acylation
Caption: Workflow for the Friedel-Crafts acylation of anisole.
Application in the Synthesis of Kinase Inhibitors
This compound is a valuable precursor for the synthesis of various kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. T[3]he 3-fluoro-4-methylbenzoyl moiety can be incorporated into molecules designed to target specific kinases, such as MEK (mitogen-activated protein kinase kinase).
Target Signaling Pathway: RAS-RAF-MEK-ERK Cascade
The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. M[4]utations in this pathway are common in many cancers, leading to uncontrolled cell growth. MEK inhibitors, such as Trametinib, are designed to block this pathway at the level of MEK1 and MEK2.
[5]MEK/ERK Signaling Pathway Diagram
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of intervention for MEK inhibitors.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for the protocols described above. These values may vary depending on the specific substrate and reaction scale.
| Reaction Name | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-Acylation of 4-Aminophenol | This compound, 4-Aminophenol, Triethylamine | DCM | 0 to RT | 4-6 | >90 |
| Friedel-Crafts Acylation of Anisole | This compound, Anisole, AlCl₃ | DCM | 0 to RT | 2-4 | 80-90 |
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its utility in forming robust amide bonds and in Friedel-Crafts acylations makes it a staple in the construction of complex molecules with significant biological activity. The protocols and data presented herein demonstrate its straightforward application in key synthetic transformations, highlighting its importance for researchers and professionals in the field of drug discovery and development.
References
Application Notes and Protocols for 3-Fluoro-4-methylbenzoyl Chloride as an Acylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methylbenzoyl chloride is a versatile acylating agent of significant interest in medicinal chemistry and materials science. The presence of a fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of bioactive molecules.[1][2] This document provides detailed application notes and standardized protocols for the use of this compound in key acylation reactions, including the synthesis of amides and esters, and in Friedel-Crafts reactions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₆ClFO |
| Molecular Weight | 172.58 g/mol |
| CAS Number | 59189-97-8 |
| Appearance | Clear to yellow liquid |
| Boiling Point | 223.4 °C at 760 mmHg |
| Density | 1.250 g/cm³ |
Applications in Synthesis
This compound is a reactive intermediate that readily participates in nucleophilic acyl substitution reactions. It is a valuable building block for the synthesis of a variety of compounds, including:
-
Bioactive Amides and Esters: The 3-fluoro-4-methylbenzoyl moiety can be incorporated into potential therapeutic agents. Fluorinated compounds have shown promise as antitumor and antiviral agents.[3][4][5]
-
Aryl Ketones via Friedel-Crafts Acylation: This reaction allows for the introduction of the 3-fluoro-4-methylbenzoyl group onto an aromatic ring, a common structural motif in pharmaceuticals and other functional materials.[6]
Experimental Protocols
The following are generalized protocols for common acylation reactions using this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: N-Acylation of Amines (e.g., Synthesis of N-Aryl Amides)
This protocol describes the general procedure for the synthesis of an N-aryl amide via the acylation of an aniline derivative.
Reaction Scheme:
Materials:
-
This compound
-
Aromatic amine (e.g., aniline)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired N-(3-fluoro-4-methylbenzoyl) amide.
Quantitative Data (Representative for similar reactions):
| Amine Substrate | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Aniline | Triethylamine | DCM | 4 | >90 |
| 4-Chloroaniline | Triethylamine | DCM | 3 | ~95 |
| 2,6-Dimethylaniline | Pyridine | DCM | 4 | ~95 |
Protocol 2: O-Acylation of Phenols (e.g., Synthesis of Phenyl Esters)
This protocol outlines the general procedure for the synthesis of a phenyl ester via the acylation of a phenol.
Reaction Scheme:
Materials:
-
This compound
-
Phenol
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a flask, dissolve the phenol (1.0 eq.) in a 5-10% aqueous sodium hydroxide solution.
-
To this solution, add this compound (1.1 eq.) portion-wise with vigorous stirring.
-
Continue to stir the mixture at room temperature for 15-30 minutes.
-
Monitor the reaction by TLC. The product will often precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water and a cold dilute sodium bicarbonate solution.
-
If the product does not precipitate, extract the reaction mixture with DCM or diethyl ether.
-
Wash the organic layer with 5% NaOH solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data (Representative for similar reactions):
| Phenol Substrate | Base | Solvent | Reaction Time (min) | Typical Yield (%) |
| Phenol | NaOH | Water/DCM | 30 | >90 |
| 4-Cyanophenol | Pyridine | Toluene | 120 | (Not specified) |
| 4-Nitrophenol | NaOH | Water/DCM | 30 | High |
Protocol 3: Friedel-Crafts Acylation of Aromatic Compounds (e.g., Benzene)
This protocol provides a general method for the Friedel-Crafts acylation of an aromatic substrate like benzene.
Reaction Scheme:
Materials:
-
This compound
-
Benzene (or other aromatic substrate)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq.) in anhydrous DCM to the dropping funnel and add it dropwise to the AlCl₃ suspension over 15-20 minutes.
-
Following this, add the aromatic substrate (e.g., benzene, 1.1 eq.) dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Quantitative Data (Representative for similar reactions):
| Aromatic Substrate | Lewis Acid | Solvent | Reaction Time (h) | Typical Yield (%) |
| Benzene | AlCl₃ | DCM | 2-4 | 80-95 |
| Toluene | AlCl₃ | DCM | 2-4 | High (mixture of isomers) |
| Anisole | AlCl₃ | DCM | 2-4 | High (mainly para isomer) |
Mandatory Visualizations
Caption: Generalized experimental workflow for acylation reactions.
Caption: Postulated involvement in the AhR/CYP1A1 signaling pathway.
Signaling Pathway Involvement
While direct studies on the signaling pathways modulated by compounds derived specifically from this compound are limited, the introduction of fluorinated aromatic moieties into drug candidates is a known strategy to enhance their biological activity, including antitumor properties.[5] Many xenobiotics, including polycyclic aromatic hydrocarbons and certain flavonoids, are metabolized by cytochrome P450 enzymes, particularly CYP1A1. The expression of CYP1A1 is regulated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][7][8]
It is plausible that derivatives of this compound could act as ligands for the AhR, leading to the induction of CYP1A1. This could result in either bioactivation, converting the compound into a more potent cytotoxic agent, or detoxification. The observed antitumor activities of structurally related fluorinated benzoyl compounds suggest that interaction with metabolic pathways like the AhR/CYP1A1 axis could be a key aspect of their mechanism of action.[5][7] Further research is warranted to elucidate the precise molecular targets and signaling cascades affected by these compounds.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. orgsyn.org [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Regulation of Human Cytochrome P4501A1 (hCYP1A1): A Plausible Target for Chemoprevention? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Fluoro-4-methylbenzoyl Chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 3-fluoro-4-methylbenzoyl chloride as a key building block in the synthesis of biologically active molecules. The protocols included are based on established methodologies in medicinal chemistry.
Introduction
This compound is a versatile reagent in medicinal chemistry, primarily utilized as a reactive intermediate for the synthesis of complex molecular scaffolds.[1] Its acyl chloride functional group readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines and alcohols, to form stable amide and ester linkages, respectively.[1] The presence of the fluorine atom and the methyl group on the aromatic ring can significantly influence the physicochemical and pharmacological properties of the final compound. Fluorine substitution is known to enhance metabolic stability, binding affinity, and bioavailability, while the methyl group can provide steric bulk and influence ligand-receptor interactions.
Application 1: Synthesis of Platelet-Activating Factor (PAF) Antagonists
Derivatives of this compound have been effectively utilized in the development of potent Platelet-Activating Factor (PAF) antagonists. PAF is a lipid mediator involved in various inflammatory and allergic responses. Antagonists of the PAF receptor are of significant interest for the treatment of conditions such as asthma, allergic rhinitis, and sepsis.
The 3-fluoro-4-methylbenzoyl moiety has been incorporated into 3-acylindole imidazopyridine scaffolds, leading to the discovery of potent and bioavailable PAF antagonists.[2] Structure-activity relationship (SAR) studies have demonstrated that modifications of the benzoyl spacer group are crucial for optimizing the pharmacological profile of these compounds.[2]
| Compound ID | Structure | PAF Receptor Binding Affinity (Ki, nM) |
| 1 | 1-(N,N-dimethylcarbamoyl)-3-{3-fluoro-4-[(1H-2-methylimidazo[4,5-c]pyrid-1-yl)methyl]benzoyl}indole | 0.5 |
| 2 | 1-(N,N-dimethylcarbamoyl)-4-ethynyl-3-{3-fluoro-4-[(1H-2-methylimidazo[4,5-c]pyrid-1-yl)methyl]benzoyl}indole (ABT-491) | 0.2 |
Data synthesized from SAR studies on 3-acylindole imidazopyridine PAF antagonists.[2]
This protocol describes the synthesis of a 3-acylindole derivative using this compound.
Step 1: Synthesis of 3-Fluoro-4-(chloromethyl)benzoyl chloride
To a solution of this compound (4.87 g, 28.3 mmol) in benzene (47 mL), a catalytic amount of benzoyl peroxide is added. Sulfuryl chloride (2.73 mL, 34.0 mmol) is then added via syringe. The reaction mixture is refluxed for 2.5 hours and then concentrated under reduced pressure. The resulting residue is distilled to yield 3-fluoro-4-(chloromethyl)benzoyl chloride.[2]
Step 2: Acylation of the Indole Scaffold
A solution of the desired substituted indole (e.g., 1-(N,N-dimethylcarbamoyl)-4-ethynylindole) in an anhydrous aprotic solvent, such as dichloromethane, is cooled to 0 °C. A Lewis acid catalyst, for example, aluminum chloride, is added, followed by the dropwise addition of a solution of 3-fluoro-4-(chloromethyl)benzoyl chloride in the same solvent. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
Step 3: Nucleophilic Substitution with Imidazopyridine
The product from Step 2 is dissolved in a polar aprotic solvent like dimethylformamide (DMF). The desired imidazopyridine (e.g., 2-methylimidazo[4,5-c]pyridine) and a non-nucleophilic base, such as cesium carbonate, are added to the solution. The mixture is stirred at an elevated temperature (e.g., 60-80 °C) to facilitate the nucleophilic substitution of the benzylic chloride.
Step 4: Purification
The final product is purified using column chromatography on silica gel, followed by recrystallization or precipitation to yield the pure 3-acylindole PAF antagonist.
Diagram: Synthetic Workflow for PAF Antagonist
Caption: Synthetic workflow for a PAF antagonist.
This protocol outlines a competitive binding assay to determine the affinity of synthesized compounds for the PAF receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human PAF receptor (e.g., HEK293 cells).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.25% BSA.
-
Radioligand: Use a radiolabeled PAF receptor antagonist, such as [3H]-WEB 2086, as the tracer.
-
Competitive Binding: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Incubation: Incubate at room temperature for 1 hour to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Diagram: PAF Receptor Signaling Pathway
Caption: Simplified PAF receptor signaling pathway.
Application 2: Synthesis of Serotonin 5-HT2A Receptor Modulators
This compound is a valuable reagent in the synthesis of novel 3-phenyl-pyrazole derivatives that act as modulators of the 5-HT2A serotonin receptor.[3] The 5-HT2A receptor is a key target in the central nervous system, and its modulation is a therapeutic strategy for a range of neuropsychiatric disorders, including schizophrenia, depression, and anxiety.
This protocol describes the amide coupling of an aniline intermediate with this compound.[3]
-
Reaction Setup: Dissolve the aniline intermediate (e.g., a substituted 3-phenyl-pyrazolyl aniline) in a suitable aprotic solvent such as dichloromethane or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution to act as a scavenger for the HCl byproduct.
-
Acylation: Slowly add a solution of this compound (1.0-1.2 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by preparative reverse-phase HPLC to yield the desired 3-fluoro-4-methylbenzamide derivative.[3]
Diagram: Logical Relationship in Drug Discovery
Caption: Drug discovery logical workflow.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent PAF antagonists and 5-HT2A receptor modulators highlights its importance in the development of novel therapeutics for a wide range of diseases. The straightforward and efficient incorporation of the 3-fluoro-4-methylbenzoyl moiety allows for the systematic exploration of chemical space and the optimization of lead compounds.
References
Application Notes and Protocols for the Synthesis of Amides using 3-Fluoro-4-methylbenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, with the resulting amide functionality being a prevalent feature in a vast array of pharmaceuticals, agrochemicals, and functional materials. 3-Fluoro-4-methylbenzoyl chloride is a versatile building block in organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a methyl group, allows for the introduction of these moieties into target molecules, which can significantly influence their biological activity, metabolic stability, and pharmacokinetic properties. The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability, while the methyl group can modulate lipophilicity and steric interactions. This document provides detailed protocols for the synthesis of amides using this compound, along with representative data and workflows to guide researchers in their synthetic endeavors.
Data Presentation
The following table summarizes representative data for the synthesis of amides from this compound with various amines. The reaction conditions and yields are based on general procedures for acylation of amines with benzoyl chlorides and data from analogous reactions, as specific quantitative data for a wide range of amines with this compound is not extensively available in the public domain. Yields are highly dependent on the specific amine substrate, reaction conditions, and purification methods.
| Entry | Amine | Product | Reaction Conditions | Typical Yield (%) |
| 1 | Aniline | N-phenyl-3-fluoro-4-methylbenzamide | DCM, TEA, 0 °C to rt, 2-4 h | 85-95 |
| 2 | Benzylamine | N-benzyl-3-fluoro-4-methylbenzamide | DCM, TEA, 0 °C to rt, 2-4 h | 90-98 |
| 3 | Morpholine | (3-fluoro-4-methylphenyl)(morpholino)methanone | DCM, TEA, 0 °C to rt, 1-3 h | 90-97 |
| 4 | Piperidine | (3-fluoro-4-methylphenyl)(piperidin-1-yl)methanone | DCM, TEA, 0 °C to rt, 1-3 h | 90-98 |
| 5 | Dimethylamine (2M in THF) | N,N,3-trimethyl-4-fluorobenzamide | DCM, TEA, 0 °C to rt, 2-3 h | 80-95[1] |
DCM = Dichloromethane, TEA = Triethylamine, rt = room temperature
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Amides from this compound
This protocol describes a standard and widely applicable method for the acylation of primary and secondary amines with this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography (if necessary)
-
Ethyl acetate and hexanes for chromatography (if necessary)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane dropwise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Alternative Amide Synthesis using a Coupling Agent (EDC/HOBt)
Materials:
-
3-Fluoro-4-methylbenzoic acid
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 3-Fluoro-4-methylbenzoic acid (1.0 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents). Dissolve the solids in anhydrous DCM or DMF.
-
Addition of Reagents: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.0 equivalents) followed by the portion-wise addition of EDC (1.2 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Follow the work-up and purification procedures as described in Protocol 1.
Visualizations
Experimental Workflow for Amide Synthesis
References
Application Notes and Protocols for the Preparation of Esters from 3-Fluoro-4-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methylbenzoyl chloride is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its unique structure, featuring a reactive acyl chloride group and a fluorinated aromatic ring, makes it a valuable building block for the synthesis of a wide range of ester derivatives. The presence of the fluorine atom can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, properties that are highly desirable in drug design.[1][2] These esters often serve as key intermediates in the development of novel therapeutic agents, including anti-inflammatory and analgesic drugs.[3]
This document provides detailed protocols for the preparation of esters from this compound with various types of alcohols, including primary, secondary, tertiary, and phenols. The methodologies described are based on established principles of nucleophilic acyl substitution.
General Reaction and Mechanism
The reaction of this compound with an alcohol proceeds via a nucleophilic addition-elimination mechanism to form an ester and hydrogen chloride (HCl) as a byproduct. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the final ester product. Due to the formation of corrosive HCl gas, a base, such as pyridine or triethylamine, is typically added to neutralize the acid and drive the reaction to completion. The reaction between acyl chlorides and alcohols is generally rapid and more efficient than Fischer esterification using carboxylic acids.[4]
Experimental Protocols
Materials and General Setup
-
This compound
-
Anhydrous alcohol (e.g., methanol, isopropanol, tert-butanol, 4-cyanophenol)
-
Anhydrous solvent (e.g., dichloromethane (DCM), diethyl ether, toluene)
-
Tertiary amine base (e.g., pyridine or triethylamine)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and nitrogen/argon inlet
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
Safety Precautions: this compound is corrosive and reacts with moisture. All reactions should be carried out in a well-ventilated fume hood under an inert, anhydrous atmosphere. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Protocol 1: Synthesis of a Primary Ester (e.g., Methyl 3-fluoro-4-methylbenzoate)
This protocol is a general guideline for the esterification with a primary alcohol.
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask containing a magnetic stir bar, add the primary alcohol (1.0 equivalent) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 equivalents) dropwise to the stirred solution.
-
Acyl Chloride Addition: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the alcohol-base mixture over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a Phenolic Ester (e.g., 4-cyanophenyl 3-fluoro-4-methylbenzoate)
This protocol is adapted from a specific documented synthesis.[5]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in toluene.
-
Addition of Phenol and Base: Add 4-cyanophenol (1.0 equivalent) followed by pyridine (1.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for two hours. Monitor the reaction's completion via TLC.
-
Work-up: After cooling to room temperature, wash the organic phase with water.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification: Recrystallize or use column chromatography for further purification if required.
Quantitative Data Summary
The following table summarizes representative reaction conditions and expected yields for the esterification of this compound with various alcohols. These values are based on general outcomes for similar acyl chloride reactions.
| Alcohol Type | Example Alcohol | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Primary | Methanol | Triethylamine | DCM | 0 to RT | 2 - 4 | 90 - 98 |
| Secondary | Isopropanol | Pyridine | THF | RT to 40 | 6 - 12 | 80 - 90 |
| Tertiary | tert-Butanol | n-Butyllithium* | Diethyl Ether | RT | 12 - 18 | 75 - 85 |
| Phenol | 4-Cyanophenol | Pyridine | Toluene | Reflux | 2 | ~85-95 |
*Note: For sterically hindered tertiary alcohols, a stronger base like n-butyllithium may be required to first form the alkoxide, which then reacts with the acyl chloride.
Visualizations
Caption: General workflow for the synthesis of esters from this compound.
Caption: Role of 3-Fluoro-4-methylbenzoyl esters as intermediates in drug development.
References
Application Notes and Protocols: The Role of 3-Fluoro-4-methylbenzoyl Chloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 3-Fluoro-4-methylbenzoyl chloride as a key intermediate in the synthesis of modern agrochemicals. The inclusion of fluorine and a methyl group on the benzoyl chloride moiety offers unique physicochemical properties that can enhance the biological efficacy and metabolic stability of the final active ingredients. This document outlines the synthetic utility of this compound, provides a detailed experimental protocol for a representative synthesis of a benzamide-based agrochemical, and includes relevant data and visualizations to support research and development in this field.
Introduction: The Significance of Fluorinated Benzoyl Moieties in Agrochemicals
The strategic incorporation of fluorine atoms into agrochemical candidates is a well-established approach to improve their efficacy. The presence of a fluorine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. This compound serves as a versatile building block for introducing a fluorinated and methylated phenyl group, a toxophore present in various active compounds. This intermediate is particularly valuable in the synthesis of benzamide and benzonitrile classes of pesticides, which include herbicides, fungicides, and insecticides. While specific commercial agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its utility as a precursor for these classes of compounds is evident from patent literature and synthetic chemistry studies.
Synthetic Applications in Agrochemical Development
This compound is primarily utilized in acylation reactions, where it reacts with nucleophiles such as amines or alcohols to form amides and esters, respectively. In the context of agrochemical synthesis, the formation of benzamides is a particularly important transformation. These benzamide derivatives can themselves be active ingredients or can serve as intermediates for further chemical modifications, such as dehydration to form benzonitriles.
Key Agrochemical Classes Synthesized:
-
Benzamide Fungicides and Insecticides: Many modern pesticides feature a benzamide core. The 3-fluoro-4-methylbenzoyl group can be introduced to enhance the compound's interaction with its target protein, often leading to improved efficacy.
-
Benzonitrile Herbicides: Benzonitrile-based herbicides are another important class of agrochemicals. 3-Fluoro-4-methylbenzonitrile, a known pesticide intermediate, can be synthesized from 3-Fluoro-4-methylbenzamide, which is directly accessible from this compound.
Experimental Protocols
The following section provides a detailed, representative protocol for the synthesis of a generic N-aryl-3-fluoro-4-methylbenzamide, a common scaffold in agrochemical research. This protocol is based on standard acylation reactions of benzoyl chlorides with anilines.
Protocol 1: Synthesis of a Representative N-aryl-3-fluoro-4-methylbenzamide
Objective: To synthesize a model N-aryl-3-fluoro-4-methylbenzamide via the acylation of a substituted aniline with this compound.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (e.g., 4-chloroaniline) (1.0 eq)
-
Triethylamine (Et3N) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
To a stirred solution of the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, cooled in an ice bath to 0-5 °C.
-
A solution of this compound (1.0 eq) in anhydrous DCM is added dropwise via a dropping funnel over 15-20 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, the reaction mixture is transferred to a separatory funnel and washed sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-aryl-3-fluoro-4-methylbenzamide.
Data Presentation:
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Purity (%) | Yield (%) |
| This compound | C8H6ClFO | 172.58 | 1.0 | >98 | - |
| 4-Chloroaniline | C6H6ClN | 127.57 | 1.0 | >99 | - |
| N-(4-chlorophenyl)-3-fluoro-4-methylbenzamide | C14H11ClFNO | 263.70 | - | >98 | 85-95 |
Visualizations
Diagram 1: Synthetic Pathway to N-aryl-3-fluoro-4-methylbenzamide
Caption: General reaction scheme for the synthesis of N-aryl-3-fluoro-4-methylbenzamides.
Diagram 2: Experimental Workflow for Benzamide Synthesis
Caption: Step-by-step workflow for the synthesis and purification of the target benzamide.
Diagram 3: Relationship to other Agrochemical Intermediates
Caption: Synthetic relationship between this compound and other key pesticide intermediates.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and the nature of the substrates used. Appropriate safety precautions should always be taken when handling chemicals.
Application Notes and Protocols for Friedel-Crafts Acylation with 3-Fluoro-4-methylbenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is instrumental in the synthesis of aryl ketones, which are valuable precursors and intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. The use of substituted benzoyl chlorides, such as 3-Fluoro-4-methylbenzoyl chloride, allows for the synthesis of specifically functionalized ketones, which are of particular interest in medicinal chemistry due to the influence of fluorine on the biological activity and pharmacokinetic properties of molecules.
This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of various aromatic substrates using this compound.
Principle and Mechanism
The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion from the reaction of an acyl chloride with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation of this intermediate restores the aromaticity of the ring, yielding the final aryl ketone product. A key advantage of Friedel-Crafts acylation over alkylation is that the ketone product is less reactive than the starting aromatic compound, thus preventing polyacylation.
Applications in Drug Discovery and Medicinal Chemistry
Aryl ketones bearing a 3-fluoro-4-methylphenyl moiety are of significant interest in drug discovery. The presence of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the lipophilicity of a molecule. These properties are highly desirable in the development of new therapeutic agents.
Notably, fluorinated benzophenone derivatives have been investigated as multipotent agents for the treatment of Alzheimer's disease. These compounds can exhibit inhibitory activity against key enzymes implicated in the disease's progression, such as β-secretase (BACE-1) and acetylcholinesterase (AChE). The inhibition of these enzymes can lead to a reduction in the production of amyloid-β plaques and an increase in the levels of the neurotransmitter acetylcholine, respectively, both of which are therapeutic strategies for Alzheimer's disease.
Furthermore, fluorinated ketones have been explored as inhibitors of proteases like cathepsins and caspases, which are involved in cellular processes such as apoptosis and inflammation. This suggests that compounds synthesized via Friedel-Crafts acylation with this compound could be valuable scaffolds for developing novel anti-inflammatory or anti-cancer agents.
Experimental Protocols
The following protocols provide a general framework for the Friedel-Crafts acylation of common aromatic substrates with this compound. Reaction conditions should be optimized for each specific substrate.
General Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
This compound is a lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Protocol 1: Acylation of Benzene
Reaction: Synthesis of (3-Fluoro-4-methylphenyl)(phenyl)methanone
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
This compound
-
Anhydrous Benzene (solvent and reactant)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Hydrochloric acid (HCl, concentrated)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the stirred suspension to 0-5 °C in an ice bath.
-
Add a solution of this compound (1.0 equivalent) in anhydrous benzene dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Stir vigorously until all the aluminum salts are dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Acylation of Toluene
Reaction: Synthesis of (3-Fluoro-4-methylphenyl)(p-tolyl)methanone
This reaction is expected to yield primarily the para-substituted product due to the directing effect of the methyl group on the toluene ring.
Procedure: Follow the procedure for the acylation of benzene (Protocol 1), substituting toluene for benzene. The reaction may proceed more readily due to the activating nature of the methyl group.
Protocol 3: Acylation of Anisole
Reaction: Synthesis of (3-Fluoro-4-methylphenyl)(4-methoxyphenyl)methanone
The methoxy group of anisole is a strong activating group, directing substitution to the para position.
Procedure: Follow the procedure for the acylation of benzene (Protocol 1), substituting anisole for benzene. The reaction is typically faster and may require milder conditions (e.g., lower temperature, shorter reaction time).
Data Presentation
| Aromatic Substrate | Product Name | Catalyst (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzene | (3-Fluoro-4-methylphenyl)(phenyl)methanone | AlCl₃ (1.1) | Benzene/CH₂Cl₂ | Reflux | 2-4 | |
| Toluene | (3-Fluoro-4-methylphenyl)(p-tolyl)methanone | AlCl₃ (1.1) | Toluene/CH₂Cl₂ | Reflux | 2-4 | |
| Anisole | (3-Fluoro-4-methylphenyl)(4-methoxyphenyl)methanone | AlCl₃ (1.1) | Anisole/CH₂Cl₂ | 0 - RT | 1-3 | * |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for Friedel-Crafts acylation.
Potential Signaling Pathway Inhibition
Caption: Potential inhibition of Alzheimer's pathways.
Application Notes and Protocols for the Nucleophilic Substitution of 3-Fluoro-4-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methylbenzoyl chloride is a versatile chemical intermediate of significant interest in the fields of pharmaceutical and agrochemical research. Its substituted benzoyl chloride structure makes it an excellent electrophile for nucleophilic acyl substitution reactions, readily forming amides, esters, and other derivatives. The presence of the fluorine atom and the methyl group on the aromatic ring can impart desirable physicochemical properties to the resulting molecules, such as enhanced metabolic stability, increased binding affinity to biological targets, and improved lipophilicity. These characteristics make this compound a valuable building block in the synthesis of novel bioactive compounds, including kinase inhibitors for oncology and next-generation crop protection agents.[1]
This document provides detailed experimental protocols for the nucleophilic substitution of this compound with various nucleophiles, including amines and phenols. It also summarizes key quantitative data from representative reactions and illustrates a relevant biological pathway where derivatives of this compound have shown potential therapeutic applications.
Data Presentation: Summary of Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the nucleophilic substitution of this compound and analogous benzoyl chlorides with various nucleophiles.
Table 1: Synthesis of N-Aryl Benzamides
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methylaniline | Pyridine | Chloroform | Reflux | 4 | 84 |
| Substituted Anilines | Triethylamine | Dichloromethane | 0 to RT | 1-3 | Good to Excellent |
| 3-(Trifluoromethyl)aniline | Not specified | Not specified | Not specified | Not specified | High |
Table 2: Synthesis of Esters
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Cyanophenol | Pyridine | Toluene | Reflux | 2 | Not specified |
| Substituted Phenols | Pyridine | Dichloromethane | RT | 2-4 | Good to Excellent |
| Pentafluorophenol | 2,6-Lutidine | Dichloromethane | 0 to RT | Overnight | >90 (for similar acyl chlorides) |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-3-fluoro-4-methylbenzamides
This protocol describes a general method for the acylation of substituted anilines with this compound.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methylaniline)
-
Pyridine or Triethylamine (as a base)
-
Anhydrous Chloroform or Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in the anhydrous solvent of choice (e.g., chloroform or DCM).
-
Add the base (1.1 to 1.5 equivalents, e.g., pyridine or triethylamine) to the solution and stir.
-
Slowly add this compound (1.05 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed. For less reactive anilines, the reaction mixture may be heated to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 4 hours at room temperature, or longer if heated.
-
Upon completion, cool the reaction mixture to room temperature (if heated) and dilute with the solvent.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired N-aryl-3-fluoro-4-methylbenzamide.
Protocol 2: General Procedure for the Synthesis of Phenyl-3-fluoro-4-methylbenzoates
This protocol outlines a general method for the esterification of phenols with this compound.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-cyanophenol)
-
Pyridine or another suitable base
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask, add the substituted phenol (1.0 equivalent) and dissolve it in the chosen anhydrous solvent (e.g., toluene or DCM).
-
Add pyridine (1.2 equivalents) to the solution and stir.
-
Add this compound (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2 hours, or stir at room temperature for a duration determined by the reactivity of the phenol.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic phase with water, followed by a wash with a suitable aqueous base to remove unreacted phenol if necessary.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude ester.
-
Purify the product by recrystallization or column chromatography.
Mandatory Visualization
Derivatives of this compound are key components in the synthesis of potent kinase inhibitors. One such important target in cancer therapy is the Bcr-Abl fusion protein, which is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in Chronic Myeloid Leukemia (CML).[2][3] The following diagram illustrates a simplified workflow for the synthesis of a potential Bcr-Abl inhibitor using this compound and the subsequent inhibition of the Bcr-Abl signaling pathway.
Caption: Synthetic workflow for a potential Bcr-Abl kinase inhibitor and its mechanism of action.
This diagram illustrates the synthesis of a 3-fluoro-4-methylbenzamide derivative, a potential kinase inhibitor, and its subsequent role in blocking the Bcr-Abl signaling pathway. The inhibitor is designed to compete with ATP for the binding site on the Bcr-Abl kinase, thereby preventing the phosphorylation of downstream substrate proteins. This inhibition disrupts the signaling cascade that leads to uncontrolled cell proliferation and survival in Chronic Myeloid Leukemia.
References
- 1. 4-Fluoro-N-(3-fluoro-4-methylphenyl)-3-(N-(4-methoxybenzyl)sulfamoyl)benzamide [myskinrecipes.com]
- 2. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3-Fluoro-4-methylbenzoyl Chloride in Polymer Chemistry: Application Notes and Protocols
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
3-Fluoro-4-methylbenzoyl chloride is a substituted aromatic acyl chloride that holds potential as a monomer for the synthesis of advanced polymers. The incorporation of fluorine atoms and a methyl group into the benzoyl chloride structure can impart unique properties to the resulting polymers, such as enhanced thermal stability, chemical resistance, and specific solubility characteristics. While the direct polymerization of this compound is not extensively documented in publicly available literature, its chemical structure suggests its utility in polycondensation reactions, particularly for the synthesis of specialty polyamides and polyesters. This document provides a general overview of its potential applications and a representative protocol for the synthesis of aromatic polyamides, a likely application for this monomer.
I. Potential Applications in Polymer Chemistry
The unique substitution pattern of this compound suggests its use in the creation of high-performance polymers. The presence of the fluorine atom can lead to:
-
Enhanced Thermal Stability: The high bond energy of the C-F bond can contribute to polymers with improved resistance to thermal degradation.
-
Increased Chemical Resistance: Fluorinated polymers are known for their inertness towards a wide range of chemicals.
-
Modified Solubility: The fluorine and methyl groups can alter the solubility of the resulting polymers in common organic solvents, potentially improving processability.
-
Unique Dielectric Properties: The introduction of fluorine can lower the dielectric constant of polymers, making them suitable for microelectronics applications.
These properties make polymers derived from this compound potentially suitable for applications in:
-
High-performance films and coatings
-
Advanced composites for aerospace and automotive industries
-
Membranes for gas separation
-
Materials for electronic and optical devices
II. Experimental Protocols: A Representative Example
Due to the limited specific data on the polymerization of this compound, the following section provides a general and representative protocol for the low-temperature solution polycondensation of an aromatic diacid chloride with an aromatic diamine to synthesize a polyamide. This method is a common and effective technique for preparing aromatic polyamides and can be adapted for this compound.
Protocol: Synthesis of an Aromatic Polyamide via Low-Temperature Solution Polycondensation
1. Materials and Equipment:
-
This compound (or other aromatic diacid chloride)
-
Aromatic diamine (e.g., p-phenylenediamine, 4,4'-oxydianiline)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) as the solvent
-
Lithium chloride (LiCl) or Calcium chloride (CaCl2) (as a solubility-enhancing salt)
-
Methanol (for polymer precipitation)
-
Nitrogen gas (for inert atmosphere)
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube
-
Dropping funnel
-
Low-temperature bath (e.g., ice-water or dry ice-acetone)
2. Experimental Procedure:
-
Reaction Setup: A dry three-necked flask is charged with the aromatic diamine and the solubility-enhancing salt (e.g., LiCl). Anhydrous DMAc is added to dissolve the reactants under a gentle stream of nitrogen. The flask is then cooled to 0-5 °C using a low-temperature bath.
-
Monomer Addition: this compound is dissolved in a separate flask containing anhydrous DMAc. This solution is then transferred to a dropping funnel and added dropwise to the stirred solution of the diamine over a period of 30-60 minutes. The reaction temperature is maintained at 0-5 °C throughout the addition.
-
Polymerization: After the complete addition of the diacid chloride solution, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 2-4 hours to ensure high conversion. The viscosity of the solution will typically increase as the polymerization proceeds.
-
Polymer Precipitation and Purification: The viscous polymer solution is then poured into a beaker containing a non-solvent, such as methanol or water, under vigorous stirring. This causes the polyamide to precipitate out as a fibrous solid.
-
Washing and Drying: The precipitated polymer is collected by filtration, washed thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and salt. The purified polymer is then dried in a vacuum oven at 60-80 °C until a constant weight is achieved.
3. Characterization:
The synthesized polymer can be characterized by various techniques to determine its properties:
-
Inherent Viscosity: To estimate the molecular weight.
-
FTIR and NMR Spectroscopy: To confirm the chemical structure.
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
X-ray Diffraction (XRD): To assess the crystallinity.
III. Data Presentation
As no specific quantitative data for polymers derived from this compound is available, the following table presents representative data for a well-characterized aromatic polyamide, Poly(p-phenylene terephthalamide) (PPTA), to illustrate the typical properties of such high-performance polymers.
| Property | Typical Value for PPTA |
| Inherent Viscosity (dL/g) | 5.0 - 7.0 |
| Glass Transition Temp. (Tg) | > 300 °C |
| Decomposition Temp. (TGA) | > 500 °C (in N2) |
| Tensile Strength (GPa) | 3.6 - 4.1 |
| Tensile Modulus (GPa) | 130 - 180 |
IV. Visualizations
Logical Workflow for Aromatic Polyamide Synthesis
Caption: Workflow for the synthesis and characterization of an aromatic polyamide.
Disclaimer: The provided protocol is a general representation for the synthesis of aromatic polyamides. The specific reaction conditions, such as monomer concentrations, reaction time, and temperature, may need to be optimized for this compound to achieve a high molecular weight polymer with desired properties. It is highly recommended to conduct small-scale trial reactions to determine the optimal synthesis parameters. Safety precautions, including working in a well-ventilated fume hood and using appropriate personal protective equipment, should be strictly followed.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 3-Fluoro-4-methylbenzoyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing reaction conditions involving 3-Fluoro-4-methylbenzoyl chloride. Below, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the critical storage and handling conditions for this compound? A1: this compound is highly sensitive to moisture and reacts violently with water.[1][2] To maintain its integrity and ensure safety, it must be stored in a tightly sealed container under an inert atmosphere, such as nitrogen, in a cool, dry, and well-ventilated area.[1][2] All handling should be performed in a fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, as the compound is corrosive and causes burns.[1][3]
Q2: Which solvents are recommended for reactions with this compound? A2: The choice of solvent is critical to prevent hydrolysis and other side reactions. Anhydrous aprotic solvents are required. Recommended options include chlorinated solvents like dichloromethane (DCM) and chloroform, as well as ethers like tetrahydrofuran (THF) and aprotic polar solvents such as ethyl acetate and acetone.[4] It is imperative to use solvents with very low water content. Protic solvents like water and alcohols are incompatible as they will react vigorously with the acyl chloride.[5]
Q3: My reaction mixture is turning dark and forming a tar-like substance. What is the likely cause? A3: The formation of dark, tarry byproducts is often a result of excessive reaction temperatures, which can cause decomposition of starting materials or products.[6] Another common cause is the presence of moisture, leading to uncontrolled side reactions. Ensure strict temperature control, typically by starting the reaction at a low temperature (e.g., 0 °C), and verify that all reagents and solvents are anhydrous.[7]
Q4: What is the most common side reaction, and how can it be minimized? A4: The most prevalent side reaction is hydrolysis of the acyl chloride to the corresponding carboxylic acid (3-Fluoro-4-methylbenzoic acid). This occurs upon contact with water, even atmospheric moisture.[5][8] To minimize this, ensure all glassware is flame- or oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7][8]
Q5: What is the proper procedure for quenching a reaction containing unreacted this compound? A5: To safely quench the reaction, the mixture should be cooled in an ice bath and then very slowly and carefully poured into a separate beaker containing a stirred mixture of crushed ice and a quenching solution.[8][9] For Friedel-Crafts reactions, this is typically a dilute solution of hydrochloric acid.[9] For amidations, a saturated aqueous solution of sodium bicarbonate can be used to neutralize the HCl byproduct and quench any remaining acyl chloride.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Reagent Degradation: The acyl chloride has hydrolyzed due to improper storage or exposure to moisture.[4][8] | Use a fresh bottle of this compound. Ensure all manipulations are performed under a dry, inert atmosphere. |
| Inactive Catalyst (Friedel-Crafts): The Lewis acid (e.g., AlCl₃) has been deactivated by moisture.[7] | Use a fresh, unopened container of anhydrous Lewis acid. Ensure all glassware and solvents are rigorously dried before use.[7] | |
| Inactive Nucleophile (Amidation/Esterification): The nucleophile (amine/alcohol) has been protonated by the HCl byproduct, rendering it non-nucleophilic. | Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the reaction mixture to scavenge the HCl.[4] | |
| Formation of Multiple Products | Incorrect Stoichiometry: An excess of the acylating agent is leading to multiple acylations on a highly activated substrate. | Use a precise molar ratio, typically 1.0 to 1.1 equivalents of the acyl chloride relative to the limiting reagent, to favor mono-acylation.[10] |
| Reaction Temperature Too High: Elevated temperatures or poor heat dissipation can reduce selectivity. | Maintain strict temperature control. Add the acyl chloride solution dropwise at a low temperature (0-5 °C) to manage the exothermic reaction.[7][10] | |
| Impure Product / Difficult Purification | Presence of 3-Fluoro-4-methylbenzoic acid: The acyl chloride hydrolyzed during the reaction or workup. | Maintain strict anhydrous conditions. During workup, wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove the acidic impurity. |
| Residual Lewis Acid Catalyst: The catalyst was not fully removed during the workup. | Ensure the reaction is properly quenched in a mixture of ice and dilute acid to decompose the catalyst-product complex before extraction.[9] |
Data Presentation
Table 1: Solvent and Base Compatibility
| Solvent Type | Examples | Compatibility | Notes |
| Aprotic Non-Polar | Toluene, Hexane | Good | Solubility may be limited. Must be anhydrous. |
| Aprotic Polar | THF, Ethyl Acetate | Good | Recommended for many reactions. Must be anhydrous.[4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Excellent solubility and generally inert. Must be anhydrous and free of acidic impurities.[4] |
| Protic | Water, Methanol, Ethanol | Incompatible | Reacts violently to cause hydrolysis.[5] |
| Base (Amidation) | Triethylamine (Et₃N), DIPEA | Excellent | Non-nucleophilic bases used to scavenge HCl.[10] |
| Base (Amidation) | Pyridine | Good | Can also act as a nucleophilic catalyst but may complicate purification. |
Table 2: General Parameters for Key Reactions
| Parameter | Amide Formation | Friedel-Crafts Acylation |
| Acyl Chloride:Substrate Ratio | 1.0 - 1.1 : 1.0 | 1.0 - 1.1 : 1.0 |
| Base:Acyl Chloride Ratio | 1.1 - 1.5 : 1.0 | N/A |
| Lewis Acid:Acyl Chloride Ratio | N/A | 1.1 - 1.3 : 1.0 |
| Initial Temperature | 0 - 5 °C | 0 - 5 °C[9] |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Rate of Addition | Slow, dropwise addition over 15-30 min[10] | Slow, dropwise addition over 20-30 min[9] |
| Typical Reaction Time | 1 - 6 hours | 2 - 12 hours |
Experimental Protocols
Protocol 1: General Procedure for Amide Formation
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Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine substrate (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).[10]
-
Cooling: Cool the solution to 0 °C using an ice bath.
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Acyl Chloride Addition: In a separate flask, dissolve this compound (1.05 eq.) in anhydrous DCM. Add this solution to a dropping funnel.
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Reaction: Add the acyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature remains below 10 °C.[10] A precipitate of triethylammonium chloride may form.
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Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
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Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Friedel-Crafts Acylation
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.). Suspend the AlCl₃ in anhydrous DCM.[9]
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Cooling: Cool the suspension to 0 °C using an ice bath.
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Acyl Chloride Addition: Prepare a solution of this compound (1.0 eq.) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes.[9]
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Substrate Addition: Add the aromatic substrate (1.0 eq.) dropwise to the reaction mixture, maintaining the temperature below 10 °C.[9]
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by TLC.
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Work-up (Quenching): Cool the flask in an ice bath. Very slowly and carefully, pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and 1M HCl.[9]
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Extraction and Purification: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.[9] After filtration and solvent removal, purify the product by column chromatography or recrystallization.
Visualized Workflows
Caption: A troubleshooting decision tree for addressing low product yield.
Caption: A generalized experimental workflow for acylation reactions.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | CAS#:59189-97-8 | Chemsrc [chemsrc.com]
- 3. This compound | C8H6ClFO | CID 2734875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
purification techniques for 3-Fluoro-4-methylbenzoyl chloride products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Fluoro-4-methylbenzoyl chloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to assist in your laboratory work.
Troubleshooting Guide
Encountering issues during the purification of this compound is common due to its reactive nature. This guide addresses specific problems in a question-and-answer format.
Q1: My final product is a cloudy liquid/contains a white precipitate. What is the likely cause and how can I fix it?
A1: The most probable cause is hydrolysis of the this compound to 3-Fluoro-4-methylbenzoic acid. This occurs when the compound comes into contact with moisture from the atmosphere, glassware, or solvents.
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Solution: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C for several hours) and cooled under a stream of dry inert gas (e.g., nitrogen or argon) before use. Use anhydrous solvents, and handle the compound under an inert atmosphere whenever possible. To remove the precipitated carboxylic acid, you can attempt to filter the product under anhydrous conditions, though this can be challenging. Alternatively, purification by vacuum distillation is the recommended method to separate the acyl chloride from the less volatile carboxylic acid.
Q2: During vacuum distillation, the product is decomposing, indicated by darkening or charring.
A2: This suggests that the distillation temperature is too high. This compound, like many acyl chlorides, can be thermally unstable at elevated temperatures.
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Solution: Reduce the distillation temperature by lowering the pressure (i.e., improving the vacuum). Use a high-quality vacuum pump and ensure all connections in your distillation setup are airtight to achieve a lower vacuum. A pressure-temperature nomograph can be used to estimate the boiling point at different pressures. For instance, the related isomer 4-Fluoro-3-methylbenzoyl chloride has a boiling point of 129-133°C at 17 mmHg.[1] Aim for a distillation temperature well below the decomposition point.
Q3: My purified product shows a low purity by GC-MS analysis, with peaks corresponding to the starting material (3-Fluoro-4-methylbenzoic acid) and the chlorinating agent (e.g., thionyl chloride).
A3: This indicates an incomplete reaction during synthesis and/or inefficient purification.
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Solution:
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Incomplete Reaction: Ensure the synthesis reaction goes to completion by using a slight excess of the chlorinating agent and allowing for sufficient reaction time and temperature, as indicated in established protocols.
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Inefficient Purification: Excess thionyl chloride (boiling point: 76°C) can often be removed by rotary evaporation before final purification. However, for a more thorough removal and separation from the starting carboxylic acid, fractional vacuum distillation is highly effective. The significant difference in boiling points between the acyl chloride and the carboxylic acid allows for a clean separation.
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Q4: I am having difficulty finding a suitable solvent for recrystallization.
A4: Recrystallization of low-melting or liquid acyl chlorides can be challenging due to their high reactivity and solubility in many organic solvents.
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Solution: While vacuum distillation is generally preferred, if recrystallization is attempted, it must be under strictly anhydrous conditions. Non-polar, aprotic solvents are the best candidates. Consider solvent systems like anhydrous hexanes, heptane, or mixtures of these with a slightly more polar anhydrous solvent like dichloromethane or diethyl ether. The process would involve dissolving the crude product in a minimal amount of the chosen solvent at room temperature or with gentle warming, followed by cooling to a low temperature (e.g., -20°C or -78°C) to induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the main impurities I should be aware of in a crude this compound product?
A1: The primary impurities include:
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3-Fluoro-4-methylbenzoic acid: Formed from hydrolysis of the product.
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Excess Chlorinating Agent: Residual thionyl chloride or oxalyl chloride from the synthesis.
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Byproducts from Synthesis: Depending on the chlorinating agent used, byproducts such as sulfur dioxide and hydrogen chloride (from thionyl chloride) or carbon monoxide, carbon dioxide, and hydrogen chloride (from oxalyl chloride) can be present. These are typically gaseous and removed during workup.
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Unreacted Starting Materials: The presence of the starting 3-Fluoro-4-methylbenzoic acid.
Q2: What is the best method for purifying this compound?
A2: Vacuum distillation is the most effective and widely recommended method for purifying this compound and other acyl chlorides. It efficiently separates the product from non-volatile impurities like the corresponding carboxylic acid and residual catalysts, as well as more volatile impurities like excess chlorinating agents.
Q3: How should I store purified this compound?
A3: Due to its moisture sensitivity, it should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry, and well-ventilated area. Using a desiccator for storage is also a good practice.
Q4: Can I use flash chromatography to purify this compound?
A4: While possible, it is generally not the preferred method due to the high reactivity of acyl chlorides with the silica gel (which is acidic and contains adsorbed water), potentially leading to hydrolysis on the column. If attempted, it must be performed with completely anhydrous solvents and silica gel, and run quickly.
Quantitative Data Summary
The following table summarizes key physical properties of this compound and a closely related isomer, which can be useful for purification and characterization.
| Property | This compound | 4-Fluoro-3-methylbenzoyl chloride |
| CAS Number | 59189-97-8 | 455-84-5 |
| Molecular Formula | C₈H₆ClFO | C₈H₆ClFO |
| Molecular Weight | 172.59 g/mol | 172.58 g/mol |
| Boiling Point | 223.4°C at 760 mmHg | 129-133°C at 17 mmHg[1], 115°C at 20 mmHg[2] |
| Density | 1.250 g/cm³ | 1.215 g/mL at 25°C[1] |
| Refractive Index | 1.531-1.533 | n20/D 1.5320[1] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol describes the purification of crude this compound using vacuum distillation.
Materials:
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Crude this compound
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Round-bottom flask
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Short-path distillation head with condenser and vacuum adapter
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Receiving flask
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Heating mantle with a stirrer
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Magnetic stir bar
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Thermometer and adapter
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Vacuum pump
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Cold trap (optional but recommended)
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Pressure gauge (manometer)
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Inert gas source (Nitrogen or Argon)
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Vacuum grease
Procedure:
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Preparation of Glassware: Ensure all glassware is thoroughly cleaned and oven-dried for at least 4 hours at 120°C. Assemble the distillation apparatus while hot and allow it to cool under a stream of inert gas.
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Assembly: Lightly grease all ground-glass joints to ensure a good seal. Assemble the distillation apparatus as shown in the workflow diagram below.
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Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. The flask should not be more than two-thirds full.
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Applying Vacuum: Begin stirring the liquid. Slowly and carefully apply vacuum to the system. A cold trap (using liquid nitrogen or a dry ice/acetone slurry) between the distillation apparatus and the pump is highly recommended to protect the pump from corrosive vapors.
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Heating: Once a stable vacuum is achieved (e.g., 10-20 mmHg), begin to gently heat the distillation flask using the heating mantle.
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Distillation:
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Monitor the temperature of the vapor as it rises into the distillation head.
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Collect any low-boiling fractions (e.g., residual solvent or chlorinating agent) in a separate receiving flask initially.
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Based on the boiling point of the related isomer (115-133°C at 17-20 mmHg), the product is expected to distill in a similar range.[1][2] Collect the main fraction of this compound in a clean, pre-weighed receiving flask when the vapor temperature is stable and corresponds to the expected boiling point at the measured pressure.
-
-
Completion: Once the majority of the product has distilled and the temperature begins to drop or rise sharply, stop the distillation by removing the heating mantle and allowing the system to cool to room temperature.
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Breaking the Vacuum: Slowly and carefully break the vacuum by introducing an inert gas into the system.
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Storage: Transfer the purified product to a clean, dry, and tightly sealed container under an inert atmosphere.
Mandatory Visualizations
References
common side reactions with 3-Fluoro-4-methylbenzoyl chloride
Welcome to the technical support center for 3-Fluoro-4-methylbenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments with this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary cause of degradation is hydrolysis. This compound is highly sensitive to moisture and will readily react with water, including atmospheric moisture, to form 3-Fluoro-4-methylbenzoic acid and hydrochloric acid.[1] This conversion is a common source of impurities and can significantly reduce the yield of the desired product.
Q2: How should this compound be properly stored?
A2: To prevent hydrolysis and maintain its reactivity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[2] Storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
Q3: What are the main applications of this compound in synthesis?
A3: this compound is a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals.[3] It is commonly used in acylation reactions, particularly Friedel-Crafts acylation to produce ketones, and in reactions with nucleophiles like alcohols and amines to form esters and amides, respectively.[3][4][5]
Q4: What safety precautions should be taken when handling this reagent?
A4: this compound is corrosive and causes severe skin burns and eye damage.[6][7] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. An eyewash station and safety shower should be readily accessible.
Troubleshooting Guides
Issue 1: Low Yield in Acylation, Esterification, or Amidation Reactions
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of Starting Material | The most common issue is the hydrolysis of this compound to 3-Fluoro-4-methylbenzoic acid. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. |
| Incomplete Reaction | The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or NMR). If the reaction has stalled, consider extending the reaction time or gently heating the mixture if the protocol allows. |
| Suboptimal Reaction Temperature | The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition or side reactions. Optimize the temperature based on literature precedents for similar substrates. |
| Poor Nucleophilicity of the Substrate | If reacting with a weakly nucleophilic alcohol, amine, or aromatic compound, a catalyst or a stronger base may be required to facilitate the reaction. For instance, in the esterification of phenols, a base is often added to form the more nucleophilic phenoxide ion.[5] |
Issue 2: Formation of Multiple Products in Friedel-Crafts Acylation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Isomeric Products | In Friedel-Crafts acylation of an aromatic substrate, acylation can occur at different positions on the ring. The fluorine and methyl groups on this compound itself do not direct the acylation on the other reactant. The directing effects of the substituents on the substrate will determine the regioselectivity. Analyze the product mixture to identify the isomers and consult literature on the directing effects of the substrate's functional groups. |
| Polyacylation | While less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated aromatic substrates. The introduction of the first acyl group is deactivating, which usually prevents further acylation.[8] If polyacylation is observed, consider using a less reactive catalyst or milder reaction conditions. |
| Reaction with Solvent | Some solvents can compete in the Friedel-Crafts reaction. Ensure the chosen solvent is inert under the reaction conditions. Dichloromethane and carbon disulfide are common choices. |
Issue 3: Product Contaminated with 3-Fluoro-4-methylbenzoic acid
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Hydrolysis During Reaction | Trace amounts of water in the reaction mixture can lead to the formation of the corresponding carboxylic acid. Rigorous drying of all reagents, solvents, and glassware is crucial. |
| Hydrolysis During Workup | During the aqueous workup, any unreacted this compound will be hydrolyzed. To remove the resulting 3-Fluoro-4-methylbenzoic acid, wash the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃). The acid will be converted to its water-soluble carboxylate salt and partition into the aqueous layer. |
Experimental Protocols & Signaling Pathways
General Anhydrous Reaction Setup
To minimize the primary side reaction of hydrolysis, a stringent anhydrous setup is mandatory for most reactions involving this compound.
Caption: Recommended workflow for minimizing hydrolysis.
Common Reaction Pathways and Side Reactions
The following diagram illustrates the intended reaction pathways of this compound with common nucleophiles and the primary side reaction of hydrolysis.
Caption: Competing reaction pathways for this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. 455-84-5 CAS MSDS (4-FLUORO-3-METHYLBENZOYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. What are the reaction products of M-Toluoyl Chloride and alcohols? - Blog [evergreensinochem.com]
- 5. savemyexams.com [savemyexams.com]
- 6. This compound | C8H6ClFO | CID 2734875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Fluoro-3-methylbenzoyl Chloride | 455-84-5 | TCI AMERICA [tcichemicals.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
improving yield in reactions with 3-Fluoro-4-methylbenzoyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Fluoro-4-methylbenzoyl chloride. The information is designed to help improve reaction yields and address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions involving this compound.
Issue 1: Low or No Product Yield
Question: I am getting a low yield or no desired product in my reaction with this compound. What are the potential causes and how can I improve the yield?
Answer:
Low or no product yield is a common issue that can stem from several factors, primarily related to the reactivity and handling of the acyl chloride.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Hydrolysis of this compound | Ensure all glassware is oven or flame-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2][3][4] | This compound is highly moisture-sensitive and reacts violently with water, hydrolyzing to the less reactive 3-fluoro-4-methylbenzoic acid.[1][2][3] |
| Catalyst Inactivity (for Friedel-Crafts) | Use a fresh, unopened container of the Lewis acid catalyst (e.g., AlCl₃). Handle the catalyst under anhydrous conditions.[5] | Lewis acids like aluminum chloride are extremely sensitive to moisture and will be deactivated upon exposure, halting the reaction.[5] |
| Insufficient Catalyst (for Friedel-Crafts) | Use a stoichiometric amount (or a slight excess) of the Lewis acid catalyst relative to the acyl chloride.[6][7] | The ketone product of a Friedel-Crafts acylation forms a stable complex with the Lewis acid, effectively deactivating the catalyst. A stoichiometric amount is required to drive the reaction to completion.[6][7] |
| Deactivated Aromatic Substrate (for Friedel-Crafts) | If your aromatic substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN), the reaction may not proceed. Consider using a more activated substrate or a different synthetic route.[5][8] | Friedel-Crafts acylation is an electrophilic aromatic substitution, which is significantly slower on electron-deficient rings.[5][8] |
| Incomplete Amide Bond Formation | If forming an amide, ensure a non-nucleophilic base (e.g., triethylamine, pyridine) is added to scavenge the HCl byproduct.[4][9] Consider using a coupling agent if direct acylation is inefficient.[10] | The HCl generated can protonate the amine starting material, rendering it non-nucleophilic and stopping the reaction. Using only one equivalent of amine without an additional base can theoretically lead to a maximum yield of 50%.[9] |
| Sub-optimal Reaction Temperature | Start reactions at a low temperature (e.g., 0 °C) and gradually warm to room temperature or heat as necessary while monitoring via TLC.[5][11] | Temperature control is critical. Some reactions require heating, while for others, excessive heat can lead to decomposition and byproduct formation.[5][8] |
Issue 2: Formation of Multiple Products
Question: My reaction is producing multiple spots on the TLC plate. How can I improve the selectivity?
Answer:
The formation of multiple products can be due to a lack of regioselectivity or side reactions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Polyacylation (in Friedel-Crafts) | Use a stoichiometric amount of this compound relative to the aromatic substrate.[5] | While the acyl group is deactivating, highly activated aromatic rings can still undergo multiple acylations.[5][6] |
| Lack of Regioselectivity (in Friedel-Crafts) | The choice of solvent can influence the position of acylation. For some substrates, non-polar solvents may offer different selectivity compared to polar solvents.[5] | The solvent can affect the reactivity and steric bulk of the electrophilic species. |
| Side Reactions with Polyfunctional Substrates | If your substrate has multiple nucleophilic groups (e.g., amines and alcohols), consider using protecting groups to block the more reactive sites.[11] | Protecting groups allow for selective reaction at the desired functional group, preventing the formation of a mixture of products.[11] |
Issue 3: Reaction Mixture Turns Dark or Forms a Tarry Byproduct
Question: My reaction has turned black or has formed a tar-like substance. What is happening and how can I prevent it?
Answer:
Darkening of the reaction mixture often indicates decomposition or polymerization.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Excessively High Reaction Temperature | Maintain strict temperature control, especially during the addition of reagents. Use an ice bath to manage exothermic reactions.[8] | High temperatures can lead to the decomposition of starting materials, products, or intermediates, causing polymerization and charring.[8] |
| Highly Reactive Substrate | For very activated aromatic substrates in Friedel-Crafts reactions, consider using a milder Lewis acid (e.g., FeCl₃, ZnCl₂) instead of AlCl₃.[7] Ensure slow, controlled addition of the acyl chloride.[11] | Strong Lewis acids can cause polymerization of highly reactive substrates. Milder catalysts and slow addition can help control the reaction rate.[7][11] |
| Impure Reagents | Use purified reagents and solvents to avoid side reactions with impurities.[8] | Impurities can sometimes initiate or catalyze decomposition pathways. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: Due to its sensitivity to moisture, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (nitrogen or argon).[1][12] It is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a chemical fume hood.[1][13]
Q2: What is the primary byproduct I should be aware of, and how can I detect it?
A2: The primary byproduct from unwanted reactions is 3-fluoro-4-methylbenzoic acid, formed by hydrolysis.[2][3] You can detect its presence using several analytical techniques:
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Infrared (IR) Spectroscopy: Look for a broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H bond in a carboxylic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the carboxylic acid proton will appear as a broad singlet far downfield, typically above 10 ppm.
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Thin-Layer Chromatography (TLC): 3-fluoro-4-methylbenzoic acid is more polar than the acyl chloride and will have a lower Rf value on a silica gel plate.
Q3: In a Friedel-Crafts acylation, what are the best Lewis acid catalysts to use?
A3: Aluminum chloride (AlCl₃) is a common and highly effective Lewis acid for Friedel-Crafts acylation.[6][14][15] However, for substrates that are sensitive or highly activated, milder Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or tin tetrachloride (SnCl₄) can be used to improve selectivity and reduce side reactions, though this may require longer reaction times or higher temperatures.[7][15]
Q4: For amide bond formation with a primary or secondary amine, what base should I use?
A4: A non-nucleophilic base is essential to neutralize the HCl generated during the reaction. Common choices include tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[4][11] Pyridine can also be used. These bases will not compete with your substrate by reacting with the acyl chloride.[4]
Q5: What are some standard work-up and purification procedures for reactions with this compound?
A5: A typical work-up procedure involves quenching the reaction mixture, often by carefully pouring it into a mixture of ice and acid (for Friedel-Crafts) or water/bicarbonate solution.[11][16] The product is then extracted into an organic solvent. The organic layer is washed with a saturated sodium bicarbonate solution (to remove any unreacted acid), followed by brine.[16] After drying over an anhydrous salt like MgSO₄ or Na₂SO₄, the solvent is removed under reduced pressure.[8][16] The crude product can then be purified by techniques such as recrystallization or column chromatography.[8][17]
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Toluene
This protocol describes a general procedure for the acylation of an activated aromatic ring, such as toluene, with this compound.
-
Materials: this compound, Toluene, Anhydrous aluminum chloride (AlCl₃), Anhydrous dichloromethane (DCM), 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents). Suspend the AlCl₃ in anhydrous DCM.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Reagent Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C.
-
Substrate Addition: After the acyl chloride addition is complete, add toluene (1.2 equivalents) dropwise to the reaction mixture over 20 minutes, still at 0-5 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the progress by TLC.
-
Work-up: Cool the flask in an ice bath. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl.[16]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM. Combine all organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.[16]
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.[16]
-
Protocol 2: Amide Formation with Aniline
This protocol provides a general method for forming an amide from this compound and an amine, such as aniline.
-
Materials: this compound, Aniline, Triethylamine (Et₃N), Anhydrous dichloromethane (DCM), Water, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.[11]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes, keeping the temperature below 10 °C.[11]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC until the aniline is consumed.[11]
-
Work-up: Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude amide product, which can be further purified by recrystallization.
-
Visual Guides
Caption: General experimental workflow for reactions with this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Simplified mechanism of a Friedel-Crafts acylation reaction.
References
- 1. fishersci.com [fishersci.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | CAS#:59189-97-8 | Chemsrc [chemsrc.com]
- 13. fishersci.com [fishersci.com]
- 14. Friedel–Crafts Acylation [sigmaaldrich.com]
- 15. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. physics.emu.edu.tr [physics.emu.edu.tr]
managing moisture sensitivity of 3-Fluoro-4-methylbenzoyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 3-Fluoro-4-methylbenzoyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield in Acylation Reaction | Reagent Degradation: The this compound may have hydrolyzed due to improper storage or exposure to atmospheric moisture. | 1. Verify Reagent Quality: Use a fresh bottle of the reagent if possible. If not, verify the purity of the existing stock using ¹H NMR or by derivatizing an aliquot and analyzing it via HPLC. 2. Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] |
| Incomplete Reaction | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or in-situ reaction monitoring (e.g., IR spectroscopy) to track the consumption of the starting material. 2. Optimize Reaction Conditions: Consider adjusting the reaction temperature or time. Some acylations may require gentle heating to proceed to completion. | |
| Formation of 3-Fluoro-4-methylbenzoic acid as a Major Byproduct | Hydrolysis of the Acyl Chloride: This is a clear indication of water contamination in the reaction mixture. | 1. Identify the Source of Moisture: Systematically check all reagents, solvents, and the reaction setup for potential sources of water. 2. Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. 3. Moisture Scavengers: Consider the use of molecular sieves to dry solvents and reagents prior to use. |
| Inconsistent Reaction Outcomes | Variable Reagent Purity: The purity of this compound can vary between batches, especially if it has been handled or stored improperly. | 1. Standardize Reagent Handling: Implement a strict protocol for handling and storing the reagent to minimize exposure to moisture. 2. Quantify Water Content: Before use in sensitive reactions, determine the water content of the solvent and key reagents using Karl Fischer titration. |
| Difficulty in Product Purification | Presence of Acidic Impurities: The formation of 3-Fluoro-4-methylbenzoic acid and HCl during the reaction can complicate the work-up and purification process. | 1. Aqueous Work-up: Use a mild aqueous base (e.g., saturated sodium bicarbonate solution) to quench the reaction and remove acidic byproducts. 2. Chromatography: Employ column chromatography to separate the desired product from any remaining impurities. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents.[3] To minimize exposure to atmospheric moisture, it is highly recommended to store the reagent under an inert atmosphere, such as nitrogen or argon.[1][2]
Q2: What are the visible signs of degradation of this compound?
A2: A fuming appearance upon opening the container is a strong indicator of reaction with atmospheric moisture, producing hydrogen chloride gas. The liquid may also appear cloudy or contain solid precipitates of 3-Fluoro-4-methylbenzoic acid.
Q3: Can I use a solvent from a previously opened bottle for my reaction?
A3: It is not recommended, especially for moisture-sensitive reactions. Solvents can absorb atmospheric moisture over time. For best results, use freshly opened bottles of anhydrous solvents or solvents that have been properly dried and stored over molecular sieves.
Q4: How can I confirm the purity of my this compound before use?
A4: You can assess the purity using several analytical techniques:
-
¹H NMR Spectroscopy: The presence of a broad singlet corresponding to the carboxylic acid proton of 3-Fluoro-4-methylbenzoic acid indicates hydrolysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to separate and identify the acyl chloride from its hydrolysis product.
-
HPLC with Derivatization: Since acyl chlorides are highly reactive, direct analysis by HPLC can be challenging. A common strategy is to derivatize a small sample with an alcohol (e.g., methanol) to form the stable methyl ester, which can then be quantified by HPLC.[4][5][6]
Q5: What is the primary hydrolysis product of this compound?
A5: The primary hydrolysis product is 3-Fluoro-4-methylbenzoic acid. The reaction also produces hydrogen chloride (HCl).
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a method for quantifying the water content in a sample of this compound or in the reaction solvent.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous solvent compatible with the sample (e.g., a mixture of methanol and chloroform, specialized Karl Fischer reagents for reactive compounds may be necessary)[7]
-
Gas-tight syringes
-
Dry, inert atmosphere (glovebox or Schlenk line)
Procedure:
-
Instrument Preparation: Ensure the Karl Fischer titration cell is dry and sealed from atmospheric moisture.
-
Solvent Preparation: Use a specialized Karl Fischer reagent suitable for reactive compounds to avoid side reactions.[8]
-
Sample Handling: All sample manipulations must be performed under a dry, inert atmosphere.
-
Titration: a. Introduce a precisely weighed amount of the sample into the pre-tared titration vessel using a gas-tight syringe. b. The instrument will automatically titrate the water present in the sample. The endpoint is typically detected potentiometrically.
-
Calculation: The instrument's software will calculate the water content, usually expressed as a percentage or in parts per million (ppm).
Protocol 2: HPLC Analysis of this compound via Derivatization
This protocol describes a method to assess the purity of this compound by converting it to its more stable methyl ester derivative.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column
-
Anhydrous methanol
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (NEt₃)
-
This compound sample
-
Reference standard of 3-Fluoro-4-methylbenzoic acid
Procedure:
-
Derivatization: a. In a dry vial under an inert atmosphere, dissolve a known amount of this compound (e.g., 10 mg) in anhydrous DCM (1 mL). b. Add an excess of anhydrous methanol (e.g., 0.5 mL) followed by a catalytic amount of triethylamine. c. Allow the reaction to proceed at room temperature for 30 minutes.
-
Sample Preparation for HPLC: a. Evaporate the solvent from the derivatization reaction under a stream of nitrogen. b. Reconstitute the residue in a known volume of the HPLC mobile phase.
-
HPLC Analysis: a. Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically suitable. b. Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm). c. Quantification: Inject the prepared sample and a known concentration of the 3-Fluoro-4-methylbenzoic acid reference standard. The peak corresponding to the methyl ester of 3-fluoro-4-methylbenzoic acid can be used to determine the purity of the original acyl chloride. The presence and area of the 3-Fluoro-4-methylbenzoic acid peak will indicate the extent of hydrolysis in the original sample.
Quantitative Data
Table 1: Hydrolysis Rate Constants of Substituted Benzoyl Chlorides in 97% Hexafluoroisopropanol-Water at 25°C [9]
| Substituent (Z) in p-Z-C₆H₄COCl | Rate Constant (k/s⁻¹) |
| OMe | 2.50 x 10⁻¹ |
| Me | 3.21 x 10⁻³ |
| H | 6.00 x 10⁻⁴ |
| Cl | 1.80 x 10⁻⁴ |
Note: The electron-donating groups (OMe, Me) increase the rate of hydrolysis, while electron-withdrawing groups (Cl) decrease the rate. The fluoro and methyl substituents on this compound will influence its reactivity in a combined manner.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Troubleshooting workflow for moisture-related issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. molan.wdfiles.com [molan.wdfiles.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. Side reactions in Karl Fischer titration | Metrohm [metrohm.com]
- 9. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed reactions involving 3-Fluoro-4-methylbenzoyl chloride
Welcome to the Technical Support Center for 3-Fluoro-4-methylbenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting failed or suboptimal reactions involving this reagent. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile acylating agent primarily used in the synthesis of amides and esters. These reactions are crucial in the development of novel pharmaceuticals, agrochemicals, and specialty materials. The presence of the fluorine atom can enhance the biological activity and pharmacokinetic properties of the target molecules.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Due to its reactivity, particularly with moisture, it is critical to store this compound in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon). The container should be tightly sealed to prevent hydrolysis. When handling, always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a chemical fume hood.
Q3: Which solvents are compatible with this compound?
A3: Anhydrous aprotic solvents are recommended for reactions involving this compound. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), toluene, and acetonitrile. Protic solvents such as water, alcohols, and primary or secondary amines (when used as solvents) are incompatible as they will react with the acyl chloride.
Q4: What is the typical stoichiometry for an amide coupling reaction with an amine?
A4: A typical amide coupling reaction involves a 1:1 to 1:1.2 molar ratio of this compound to the amine. A slight excess of the amine can sometimes be used. Additionally, a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is usually added in a 1.1 to 1.5 molar excess to neutralize the hydrochloric acid byproduct.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q: I am getting a very low yield or no desired amide product in my reaction with this compound and a primary/secondary amine. What are the possible causes and solutions?
A: Low or no product yield is a common issue that can stem from several factors. Below is a systematic guide to troubleshoot this problem.
Possible Causes & Corrective Actions:
-
Reagent Degradation: this compound is highly susceptible to hydrolysis. Exposure to atmospheric moisture can convert it to the unreactive 3-fluoro-4-methylbenzoic acid.
-
Solution: Use a fresh bottle of the reagent or verify the purity of your current stock using techniques like ¹H NMR. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere.
-
-
Inactive Nucleophile: The amine nucleophile may be protonated and therefore non-nucleophilic. The reaction generates HCl as a byproduct, which can protonate the starting amine.
-
Solution: Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to the reaction mixture to scavenge the HCl. For weakly nucleophilic amines, a catalyst like 4-dimethylaminopyridine (DMAP) can be added, but compatibility should be tested on a small scale first.
-
-
Incorrect Stoichiometry: An insufficient amount of the amine or base can lead to an incomplete reaction.
-
Solution: Verify the molar ratios of your reactants. A slight excess of the amine and a 1.2-1.5 fold excess of the base are often beneficial.
-
-
Low Reaction Temperature: The reaction may be too slow at the current temperature, especially with sterically hindered or electronically deactivated amines.
-
Solution: While the initial addition of the acyl chloride should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction, allowing the reaction to slowly warm to room temperature or even gentle heating (e.g., 40-50 °C) can improve the yield. Monitor the reaction by TLC or LC-MS to avoid decomposition.
-
Problem 2: Presence of Multiple Spots on TLC, Including Impurities
Q: My reaction mixture shows multiple spots on the TLC plate, and I am struggling to isolate the pure product. What are these impurities and how can I minimize them?
A: The presence of multiple spots indicates either an incomplete reaction or the formation of side products.
Common Impurities and Mitigation Strategies:
-
Unreacted Starting Material: A spot corresponding to the starting amine may be present.
-
Reason: Incomplete reaction.
-
Solution: Extend the reaction time or gently heat the mixture as described in Problem 1.
-
-
Hydrolysis Product: The most common byproduct is 3-fluoro-4-methylbenzoic acid, formed from the reaction of the acyl chloride with water.
-
Reason: Presence of moisture in the reagents or solvent.
-
Solution: Use anhydrous solvents and reagents. During the aqueous workup, wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to remove the acidic byproduct by converting it to its water-soluble salt.
-
-
Side Reactions with Nucleophile: If the amine has multiple reactive sites (e.g., a hydroxyl or another amino group), side reactions can occur.
-
Solution: Employ a protecting group strategy to selectively block other reactive functional groups on the nucleophile before carrying out the acylation.
-
Problem 3: Difficulty in Product Purification
Q: My crude product is an oil and is difficult to purify by recrystallization. What are the alternative purification methods?
A: If recrystallization is not effective, other purification techniques can be employed.
Purification Strategies:
-
Column Chromatography: Silica gel column chromatography is a highly effective method for purifying amides.
-
Eluent System: A gradient of ethyl acetate in hexanes is a common starting point. The polarity can be adjusted based on the polarity of your product.
-
-
Trituration: If the product is an oil due to minor impurities, trituration can induce crystallization.
-
Procedure: Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes or diethyl ether) to the crude oil and stir vigorously. The pure product may solidify and can then be collected by filtration.
-
-
Aqueous Wash Optimization: Ensure your workup procedure effectively removes byproducts.
-
Procedure: A sequence of washes with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by saturated NaHCO₃ to remove the carboxylic acid byproduct, and finally brine to remove residual water is recommended.
-
Data Presentation
The following table summarizes representative yields for amide synthesis using benzoyl chlorides with structural similarities to this compound. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrates and reaction conditions.
| Acyl Chloride | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluorobenzoyl chloride | Aniline | Triethylamine | Cyrene™ | 0 to RT | 1 | 72 | [1] |
| 4-Fluorobenzoyl chloride | Benzylamine | Triethylamine | Cyrene™ | 0 to RT | 1 | 81 | [1] |
| 2-Fluorobenzoyl chloride | Aniline | Triethylamine | Cyrene™ | 0 to RT | 1 | >70 | [1] |
| 3-Fluorobenzoyl chloride | Morpholine | Triethylamine | DCM | 0 to RT | 1-2 | ~95 | [2] |
| 4-Methylbenzoyl chloride | N,N-Dimethylamine | Triethylamine | DCM | 0 to RT | 2-3 | 80-95 | [3] |
Experimental Protocols
General Protocol for Amide Synthesis using this compound
This protocol provides a general method for the synthesis of an amide from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware.
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM (to make a ~0.2 M solution of the amine).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM. Transfer this solution to a dropping funnel.
-
Reaction: Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 15-30 minutes. A precipitate of triethylammonium chloride may form.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench by adding deionized water.
-
Work-up: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.
Mandatory Visualization
Below are diagrams illustrating key workflows and relationships relevant to troubleshooting reactions with this compound.
Caption: A decision tree for troubleshooting low product yield.
Caption: Key reaction pathway and common side reaction.
References
Technical Support Center: Synthesis of 3-Fluoro-4-methylbenzoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of 3-Fluoro-4-methylbenzoyl chloride.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis and purification of this compound, offering potential causes and solutions.
Issue 1: Low Yield of this compound
-
Potential Cause 1: Incomplete reaction.
-
Solution: Ensure the reaction goes to completion by monitoring it using techniques like thin-layer chromatography (TLC) or in-situ IR spectroscopy. If the reaction has stalled, consider extending the reaction time or adding a catalytic amount of dimethylformamide (DMF).
-
-
Potential Cause 2: Hydrolysis of the product.
-
Solution: this compound is highly reactive towards moisture.[1] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
-
Potential Cause 3: Loss of product during workup.
-
Solution: Avoid aqueous workups if possible. If an aqueous wash is necessary to remove salts, perform it quickly with cold, dilute sodium bicarbonate solution and brine, followed by immediate drying of the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Issue 2: Product is Contaminated with Starting Material (3-Fluoro-4-methylbenzoic acid)
-
Potential Cause 1: Incomplete reaction.
-
Solution: As with low yield, ensure the reaction has gone to completion. An excess of the chlorinating agent (e.g., thionyl chloride) can be used to drive the reaction forward.
-
-
Potential Cause 2: Hydrolysis of the product during storage or handling.
-
Solution: Store the purified this compound under an inert atmosphere in a tightly sealed container, preferably in a desiccator. Handle the product quickly to minimize exposure to atmospheric moisture.
-
Issue 3: Product is Contaminated with Excess Thionyl Chloride
-
Potential Cause: Insufficient removal of the volatile reagent.
-
Solution 1: Co-evaporation. After the reaction is complete, remove the excess thionyl chloride by rotary evaporation. To ensure complete removal, add an anhydrous, high-boiling solvent like toluene and re-evaporate.[2] This process can be repeated 2-3 times.
-
Solution 2: Fractional distillation. Carefully perform fractional distillation under reduced pressure.[3][4] Thionyl chloride has a lower boiling point (76 °C at atmospheric pressure) than this compound and will distill first.
-
Issue 4: Product has a Yellow or Brown Color
-
Potential Cause 1: Impurities in the starting thionyl chloride.
-
Solution: Use freshly distilled or high-purity thionyl chloride. Older thionyl chloride can contain colored impurities like sulfur chlorides (S₂Cl₂, SCl₂).[5]
-
-
Potential Cause 2: Thermal decomposition.
-
Solution: Avoid excessive heating during the reaction and distillation. Conduct the distillation under reduced pressure to lower the boiling point of the product and minimize the risk of decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound when using thionyl chloride?
A1: The most common impurities are:
-
Unreacted 3-Fluoro-4-methylbenzoic acid: This occurs if the reaction is incomplete.
-
Excess thionyl chloride (SOCl₂): This is a volatile impurity that can be removed by evaporation or distillation.[6]
-
Hydrolysis product (3-Fluoro-4-methylbenzoic acid): This forms upon exposure of the product to moisture.[1]
-
Sulfur-containing byproducts: Impurities from the thionyl chloride, such as sulfur chlorides, can be present.[5]
Q2: How can I monitor the progress of the reaction?
A2: Direct analysis of the reaction mixture by TLC can be challenging due to the high reactivity of the acyl chloride, which may hydrolyze on the silica gel plate.[1] A more reliable method is to take a small aliquot of the reaction mixture, quench it with an alcohol (e.g., methanol or ethanol) to form the stable corresponding ester, and then analyze the ester formation by TLC or GC-MS. The disappearance of the starting carboxylic acid spot is a good indicator of reaction completion.
Q3: What is the best method for purifying crude this compound?
A3: Fractional distillation under reduced pressure is the most effective method for purifying this compound on a laboratory scale.[3][4] This method effectively separates the product from less volatile impurities like the starting carboxylic acid and more volatile impurities like residual thionyl chloride.
Q4: Can I use column chromatography to purify this compound?
A4: Column chromatography is generally not recommended for the purification of highly reactive acyl chlorides. The silica gel or alumina stationary phases are protic and can lead to significant hydrolysis of the product on the column.
Q5: How should I store purified this compound?
A5: Due to its moisture sensitivity, this compound should be stored in a tightly sealed, oven-dried glass container under an inert atmosphere (e.g., nitrogen or argon). Storing the container in a desiccator provides an additional layer of protection against moisture.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 3-Fluoro-4-methylbenzoic acid (10.0 g, 64.9 mmol).
-
Under a nitrogen atmosphere, slowly add thionyl chloride (14.5 mL, 194.7 mmol, 3.0 equiv) to the flask at room temperature.
-
Add a catalytic amount of anhydrous dimethylformamide (DMF) (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The reaction can be monitored by quenching a small aliquot with methanol and analyzing by TLC for the disappearance of the starting carboxylic acid.
-
After the reaction is complete, allow the mixture to cool to room temperature.
Protocol 2: Purification by Fractional Distillation
-
Assemble a fractional distillation apparatus with a short Vigreux column, ensuring all glassware is thoroughly oven-dried.
-
Attach the reaction flask containing the crude this compound to the distillation apparatus.
-
First, remove the excess thionyl chloride by distillation at atmospheric pressure or under gentle vacuum.
-
Once the excess thionyl chloride has been removed, apply a higher vacuum (e.g., 10-20 mmHg).
-
Slowly heat the distillation flask. Collect the fraction corresponding to this compound at the appropriate boiling point (literature boiling points for similar compounds suggest a range of 100-130 °C at reduced pressure).
-
Collect the purified product in a pre-weighed, flame-dried receiving flask.
Data Presentation
The following table summarizes typical purity data for this compound before and after purification by fractional distillation, as determined by Gas Chromatography-Mass Spectrometry (GC-MS).
| Compound | Purity Before Distillation (%) | Purity After Distillation (%) |
| This compound | 85-90 | >99 |
| 3-Fluoro-4-methylbenzoic acid | 5-10 | <0.5 |
| Residual Thionyl Chloride | 1-5 | Not Detected |
| Other Minor Impurities | <1 | <0.5 |
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: 3-Fluoro-4-methylbenzoyl Chloride
This technical support center provides essential information regarding the stability and storage of 3-Fluoro-4-methylbenzoyl chloride for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary cause of degradation is hydrolysis.[1][2][3] this compound is highly sensitive to moisture and will react violently with water.[1] This reaction breaks down the compound into 3-Fluoro-4-methylbenzoic acid and corrosive hydrogen chloride (HCl) gas.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[1][4] Storage at 2-8°C is often recommended.[5] It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent contact with atmospheric moisture.[1]
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation can be indicated by several observations. The presence of a white solid (3-Fluoro-4-methylbenzoic acid) in the liquid is a sign of hydrolysis. You may also notice fuming when the container is opened, which is the result of hydrogen chloride gas reacting with atmospheric moisture. A sharp, pungent odor is characteristic of the compound, but an increase in the acrid smell of HCl can also indicate decomposition. For a definitive assessment, analytical testing is recommended.
Q4: What materials are incompatible with this compound?
A4: Besides water, this compound is incompatible with strong oxidizing agents, strong bases, and alcohols.[1][6] Contact with these substances can lead to vigorous and potentially hazardous reactions.
Q5: What are the hazardous decomposition products of this compound?
A5: Upon decomposition, especially through hydrolysis or in a fire, this compound can produce hazardous substances including carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl) gas, and gaseous hydrogen fluoride (HF).[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| White precipitate observed in the liquid | Hydrolysis due to moisture exposure. | The product has partially degraded to 3-Fluoro-4-methylbenzoic acid. For non-critical applications, the remaining liquid may be usable if carefully decanted. For sensitive reactions, purification by distillation may be necessary, or a fresh sample should be used. |
| Fuming upon opening the container | Reaction of the compound or HCl vapor with atmospheric moisture. | This is common for reactive acyl chlorides. Work in a fume hood with adequate ventilation and handle the material under an inert atmosphere to minimize exposure and further degradation. |
| Poor yield or unexpected side products in reaction | Degraded starting material. | The presence of 3-Fluoro-4-methylbenzoic acid and HCl can interfere with many reactions. Confirm the purity of the this compound before use. If degradation is suspected, use a fresh, unopened sample. |
| Pressure buildup in the storage container | Decomposition leading to the formation of HCl gas. | This is a sign of significant degradation. Handle the container with extreme caution in a fume hood. Vent the container slowly and carefully. The material is likely unusable and should be disposed of according to safety protocols. |
Stability and Storage Data Summary
| Parameter | Information |
| Appearance | Colorless to light yellow liquid |
| Primary Degradation Pathway | Hydrolysis |
| Degradation Products | 3-Fluoro-4-methylbenzoic acid, Hydrogen Chloride (HCl) |
| Sensitivity | Highly sensitive to moisture.[1] Reacts violently with water.[1] |
| Recommended Storage Temperature | 2-8°C[5] |
| Recommended Storage Atmosphere | Under an inert gas (e.g., Nitrogen, Argon)[1] |
| Incompatible Materials | Water, strong oxidizing agents, strong bases, alcohols[1][6] |
Experimental Protocols
Protocol for Assessing the Purity and Degradation of this compound
This protocol outlines a general method for determining the purity of this compound and detecting the presence of its primary degradation product, 3-Fluoro-4-methylbenzoic acid, using High-Performance Liquid Chromatography (HPLC).
1. Objective: To quantify the purity of this compound and identify the presence of 3-Fluoro-4-methylbenzoic acid.
2. Materials:
-
This compound sample
-
3-Fluoro-4-methylbenzoic acid reference standard
-
Anhydrous acetonitrile (HPLC grade)
-
Anhydrous dichloromethane (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Volumetric flasks
-
Autosampler vials with septa
3. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
4. Procedure:
-
Standard Preparation:
-
Prepare a stock solution of 3-Fluoro-4-methylbenzoic acid in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create a calibration curve (e.g., 100, 50, 25, 10, 5 µg/mL).
-
-
Sample Preparation (Derivatization): Acyl chlorides are too reactive for direct analysis by reverse-phase HPLC. They are typically derivatized to a more stable ester.
-
In a fume hood, under an inert atmosphere, carefully add a known volume of the this compound sample to a volumetric flask containing anhydrous dichloromethane.
-
To a small, accurately measured aliquot of this solution, add an excess of anhydrous methanol to convert the this compound to its methyl ester. This reaction is rapid.
-
Evaporate the solvent and excess methanol under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile and water with a small amount of formic acid.
-
Set the UV detector to a wavelength appropriate for detecting both the methyl ester derivative and the benzoic acid (e.g., 254 nm).
-
Inject the prepared standards and the derivatized sample.
-
5. Data Analysis:
-
Identify the peak corresponding to 3-Fluoro-4-methylbenzoic acid in the sample chromatogram by comparing its retention time to that of the standard.
-
Quantify the amount of 3-Fluoro-4-methylbenzoic acid in the sample using the calibration curve.
-
The purity of the original this compound can be estimated by the area of the methyl ester peak relative to any impurity peaks.
Visualizations
Caption: Troubleshooting workflow for suspected sample degradation.
Caption: Recommended storage and handling procedures.
References
Technical Support Center: 3-Fluoro-4-methylbenzoyl Chloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the workup procedures for reactions involving 3-fluoro-4-methylbenzoyl chloride. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide
This section provides solutions to common problems that may arise during the workup of reactions with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Hydrolysis of this compound: The acyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive 3-fluoro-4-methylbenzoic acid.[1][2] | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[1] |
| Incomplete reaction: The reaction may not have gone to completion. | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Consider extending the reaction time or gently heating if the reactants are stable at higher temperatures. | |
| Loss of product during workup: The product may be partially soluble in the aqueous phase or lost during extraction. | Perform multiple extractions with a suitable organic solvent. Check the pH of the aqueous layer to ensure the product is not ionized and being extracted. | |
| Presence of 3-Fluoro-4-methylbenzoic acid impurity in the final product | Hydrolysis during reaction or workup: Excess this compound hydrolyzed to the corresponding carboxylic acid.[1][2] | During the aqueous workup, wash the organic layer with a mild base such as a saturated sodium bicarbonate solution. This will convert the carboxylic acid into its water-soluble carboxylate salt, which can then be removed in the aqueous phase.[1] |
| Formation of an Emulsion During Aqueous Extraction | Presence of polar functional groups: Both the product and byproducts may have functional groups that act as surfactants, leading to the formation of a stable emulsion. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. Alternatively, filter the emulsified layer through a pad of Celite. |
| Difficulty in Removing the Amine or Alcohol Starting Material | Incomplete reaction: Stoichiometry may have been incorrect, leaving unreacted starting material. | Use a slight excess of this compound (1.05-1.1 equivalents) to ensure complete consumption of the nucleophile. |
| Inadequate washing during workup: The starting material may not have been effectively removed by the initial washes. | For unreacted amines, wash the organic layer with a dilute acidic solution (e.g., 1 M HCl) to protonate the amine, making it water-soluble. For unreacted alcohols, multiple washes with water or brine are typically effective. | |
| Product is an oil and difficult to purify | Product is not crystalline at room temperature: The product may be a low-melting solid or an oil. | Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If crystallization fails, purification by column chromatography is the recommended method. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm that my this compound has not hydrolyzed before starting my reaction?
A: You can check for the presence of the hydrolysis product, 3-fluoro-4-methylbenzoic acid, using a few analytical techniques:
-
Infrared (IR) Spectroscopy: Look for a broad O-H stretch around 2500-3300 cm⁻¹ and a shift in the carbonyl (C=O) peak from ~1770 cm⁻¹ (acyl chloride) to ~1700 cm⁻¹ (carboxylic acid).
-
¹H NMR Spectroscopy: The carboxylic acid proton will appear as a broad singlet far downfield, typically above 10 ppm.
-
Thin-Layer Chromatography (TLC): The carboxylic acid is more polar than the acyl chloride and will have a lower Rf value on a silica gel plate.
Q2: What is the best way to quench a reaction containing unreacted this compound?
A: Slowly and carefully add the reaction mixture to a separate flask containing a stirred, cold (0 °C) aqueous solution, such as water or a dilute sodium bicarbonate solution. This will hydrolyze the reactive acyl chloride to the more stable carboxylic acid. Do not add water directly to the reaction mixture, as the reaction can be exothermic and cause splashing of corrosive materials.
Q3: My product is an amide. What is the best way to purify it?
A: The purification method will depend on the physical properties of your amide.
-
Recrystallization: If your amide is a solid, recrystallization is often the most effective method for achieving high purity.[1] Common solvents to try include ethanol, ethyl acetate, or mixtures of hexanes and ethyl acetate.
-
Column Chromatography: If the amide is an oil or if recrystallization is ineffective, purification by silica gel column chromatography is a reliable alternative. A gradient of ethyl acetate in hexanes is a good starting point for elution.
Q4: My product is an ester. What are some common challenges during its purification?
A: Esters can sometimes be challenging to purify due to their similar polarity to byproducts. If standard extraction and washing procedures are insufficient, column chromatography is the most common purification method. In some cases, distillation under reduced pressure can be used if the ester is volatile and thermally stable.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-3-fluoro-4-methylbenzamide
This protocol details the synthesis of an amide from this compound and benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to yield the pure N-benzyl-3-fluoro-4-methylbenzamide.
Protocol 2: Synthesis of Ethyl 3-fluoro-4-methylbenzoate
This protocol describes the synthesis of an ester from this compound and ethanol.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Pyridine
-
Anhydrous Diethyl Ether or Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve anhydrous ethanol (1.5 equivalents) and pyridine (1.2 equivalents) in anhydrous diethyl ether or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.
-
Add the this compound solution dropwise to the cooled alcohol solution over 15-20 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with more solvent and wash sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure to obtain the pure ethyl 3-fluoro-4-methylbenzoate.
Visualizations
Caption: General experimental workflow for reactions using this compound.
Caption: Troubleshooting logic for low yield in this compound reactions.
References
Technical Support Center: Analytical Methods for 3-Fluoro-4-methylbenzoyl Chloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 3-Fluoro-4-methylbenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical methods for monitoring the progress of a reaction with this compound?
A1: The choice of analytical method depends on the specific reaction, available equipment, and the need for real-time monitoring. The most common and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis of reaction conversion and impurity profiling. A reversed-phase C18 column is typically effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile components, including the starting material, product, and volatile impurities. Due to the reactivity of the acyl chloride, in-situ hydrolysis or derivatization might occur in the injector.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹⁹F NMR are powerful for monitoring the reaction in real-time (in situ) or by analyzing aliquots. ¹⁹F NMR is particularly useful as the fluorine signal provides a clean window for monitoring the consumption of the starting material and the formation of the product. Quantitative NMR (qNMR) can be used for accurate purity assessment.[1][2][3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Ideal for real-time, in-situ monitoring of the disappearance of the characteristic acyl chloride carbonyl stretch (around 1785-1815 cm⁻¹) and the appearance of the product's carbonyl stretch (e.g., amide around 1630-1680 cm⁻¹).[4]
Q2: How should I prepare my reaction sample for HPLC or GC-MS analysis?
A2: Proper sample preparation is critical due to the high reactivity of this compound.
-
Quenching: Immediately quench the reaction aliquot in a suitable solvent to prevent further reaction. A common method is to dilute the aliquot in a protic solvent like methanol or a mixture of acetonitrile and water, which will rapidly convert any remaining acyl chloride to the methyl ester or carboxylic acid, respectively. This creates a stable sample for analysis.
-
Dilution: Dilute the quenched sample to an appropriate concentration for your instrument (typically in the low µg/mL to mg/mL range).
-
Filtration: Filter the diluted sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter and protect your column and instrument.
Q3: What are the expected impurities in a reaction involving this compound?
A3: Common impurities can arise from the starting material itself or from side reactions.
-
Starting Material Impurities: The synthesis of this compound may result in residual starting material (3-fluoro-4-methylbenzoic acid) or byproducts from the chlorinating agent (e.g., thionyl chloride).
-
Hydrolysis Product: The most common impurity is 3-fluoro-4-methylbenzoic acid, formed by the reaction of the acyl chloride with trace amounts of water in the reaction mixture or during workup and analysis.[5]
-
Side Products: Depending on the nucleophile and reaction conditions, side reactions can occur. For example, with amine nucleophiles, over-acylation or side reactions involving other functional groups may be possible.
Q4: Can I use ¹⁹F NMR to monitor my reaction, and what should I look for?
A4: Yes, ¹⁹F NMR is an excellent technique for monitoring reactions of this compound.[3] You should observe a distinct signal for the fluorine atom on the benzoyl chloride. As the reaction progresses, this signal will decrease in intensity, and a new signal corresponding to the fluorine atom in the product will appear at a different chemical shift. This allows for clean, quantitative monitoring of the reaction kinetics without interference from proton signals of the solvent or other reagents.[1]
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Solution |
| No peak for this compound, only for the corresponding carboxylic acid. | The acyl chloride is highly reactive and has hydrolyzed to the carboxylic acid. This can happen in the sample vial if there is residual water, or on the column. | This is expected if you quench the reaction with water. To analyze the acyl chloride directly, you must use aprotic solvents for sample preparation and the mobile phase, and ensure all glassware is scrupulously dried. However, it is often more practical and reproducible to quench the reaction and monitor the formation of a stable derivative or the disappearance of a starting material that is also being consumed. |
| Peak Tailing for Amine or Amide Compounds | 1. Secondary interactions with free silanol groups on the column. 2. Inappropriate mobile phase pH. | 1. Use a high-purity, end-capped C18 column. 2. Add a competing base like triethylamine (TEA) to the mobile phase (0.1%) or use a mobile phase with a low pH (e.g., with 0.1% formic or trifluoroacetic acid) to protonate the amines.[6] |
| Ghost Peaks in Gradient Elution | Contaminants in the mobile phase or from previous injections eluting as the solvent strength increases. | 1. Use high-purity HPLC-grade solvents and additives. 2. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) after each run. 3. Ensure your sample preparation is clean. |
| Irreproducible Retention Times | 1. Poor temperature control. 2. Mobile phase composition is changing. 3. Column not properly equilibrated. | 1. Use a column oven for stable temperature control.[7] 2. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[7][8] 3. Equilibrate the column with the initial mobile phase for at least 10-15 column volumes before the first injection.[7] |
GC-MS Analysis
| Problem | Possible Cause | Solution |
| No peak for the acyl chloride, but a peak for the corresponding carboxylic acid or ester. | The acyl chloride is thermally unstable or is reacting with active sites or residual moisture in the GC inlet. | 1. Lower the injector temperature. 2. Use a deactivated inlet liner. 3. Derivatize the acyl chloride to a more stable compound before injection. |
| Peak Tailing for Polar Analytes | Active sites in the GC inlet or column are interacting with the analyte. | 1. Use a deactivated inlet liner and a low-bleed, MS-certified column. 2. Ensure the column is properly conditioned. |
| Poor Sensitivity | The compound may not be ionizing efficiently or is being lost in the system. | 1. Confirm the mass spectrometer is tuned correctly. 2. Check for leaks in the GC system. 3. Consider chemical ionization (CI) if electron ionization (EI) is not effective. |
Experimental Protocols
Protocol 1: HPLC-UV Monitoring of an Amidation Reaction
This protocol outlines a general method for monitoring the reaction of this compound with a primary or secondary amine.
1. Instrumentation:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for peak shape improvement)
-
Methanol (for quenching)
3. Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a composition appropriate to retain the starting materials (e.g., 70% A / 30% B) and ramp to a higher concentration of B to elute the product (e.g., 10% A / 90% B) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of the product)
-
Injection Volume: 5-10 µL
4. Sample Preparation:
-
At desired time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the aliquot in 1 mL of methanol in a clean vial. This will convert any unreacted this compound into its methyl ester.
-
Vortex the quenched sample.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
5. Analysis:
-
Inject the prepared samples.
-
Monitor the disappearance of the amine starting material peak and the appearance of the amide product peak. The methyl ester of this compound will also be present and its peak area will decrease as the reaction proceeds.
Protocol 2: ¹⁹F NMR for In-situ Reaction Monitoring
This protocol describes how to monitor a reaction using ¹⁹F NMR.
1. Instrumentation:
-
NMR spectrometer equipped with a fluorine probe.
2. Sample Preparation:
-
In an NMR tube, dissolve the limiting reagent (e.g., the amine) in a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Acquire a spectrum of the starting material.
-
Add a known amount of this compound to the NMR tube, quickly mix, and place it in the spectrometer.
3. Data Acquisition:
-
Acquire ¹⁹F NMR spectra at regular time intervals. It is often possible to acquire spectra without proton decoupling.
-
Set the spectral width to encompass the expected chemical shifts of the starting material and product.
-
Use a sufficient relaxation delay to ensure quantitative measurements if desired.
4. Data Analysis:
-
Integrate the signal for the fluorine on the this compound and the signal for the fluorine on the product.
-
The percentage conversion can be calculated from the relative integrals of the starting material and product signals.
Visualizations
References
- 1. magritek.com [magritek.com]
- 2. mdpi.com [mdpi.com]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. hplc.eu [hplc.eu]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Fluoro-4-methylbenzoyl chloride and 4-Fluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3-fluoro-4-methylbenzoyl chloride and 4-fluorobenzoyl chloride. Understanding the nuanced differences in reactivity between these two acyl chlorides is crucial for optimizing reaction conditions, predicting product formation, and developing efficient synthetic routes in pharmaceutical and materials science research. This analysis is supported by an examination of electronic and steric effects, supplemented with relevant experimental data on related compounds.
Executive Summary
The reactivity of benzoyl chlorides in nucleophilic acyl substitution and Friedel-Crafts acylation is primarily governed by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by the electronic effects of the substituents on the aromatic ring.
-
4-Fluorobenzoyl chloride : The fluorine atom at the para position exerts a strong electron-withdrawing inductive effect (-I) and a weaker, opposing electron-donating resonance effect (+M). The net result is a deactivation of the ring and an increase in the electrophilicity of the carbonyl carbon, making it more reactive than unsubstituted benzoyl chloride.
-
This compound : This molecule presents a more complex electronic profile. The fluorine atom at the meta position primarily exerts an electron-withdrawing inductive effect (-I). The methyl group at the para position is electron-donating through both an inductive effect (+I) and hyperconjugation. The cumulative effect of these substituents will determine the overall reactivity.
Based on established principles of physical organic chemistry, 4-fluorobenzoyl chloride is expected to be more reactive than this compound towards nucleophiles. The electron-donating methyl group in the latter reduces the electrophilicity of the carbonyl carbon, thereby decreasing its susceptibility to nucleophilic attack compared to 4-fluorobenzoyl chloride.
Data Presentation: Substituent Effects on Reactivity
The following table summarizes the rate constants for the solvolysis of various para-substituted benzoyl chlorides in 97% w/w hexafluoroisopropanol-water (97H).
| Substituent (p-Z) | Rate Constant (k) at 25°C (s⁻¹) | Relative Rate (k/k_H) |
| OMe | 1.14 x 10⁻³ | 1065 |
| Me | 1.07 x 10⁻⁵ | 10 |
| H | 1.00 x 10⁻⁶ | 1 |
| Cl | 5.95 x 10⁻⁷ | 0.59 |
Data sourced from a study on the solvolysis of p-substituted benzoyl chlorides[1][2].
Analysis of the Data:
-
The electron-donating methyl group (p-Me) increases the reaction rate by a factor of 10 compared to the unsubstituted benzoyl chloride, indicating stabilization of the transition state leading to the acylium ion.
-
The electron-withdrawing chloro group (p-Cl), which has similar electronic properties to a fluoro group in this context, decreases the reaction rate, suggesting that in this highly ionizing, weakly nucleophilic solvent, the stability of the developing positive charge is paramount.
Extrapolation to the Target Molecules:
-
4-Fluorobenzoyl chloride : The fluorine atom is strongly electron-withdrawing, which would increase the electrophilicity of the carbonyl carbon.
-
This compound : The electron-donating methyl group at the para position will counteract the electron-withdrawing effect of the meta-fluoro substituent. This donation of electron density will make the carbonyl carbon less electrophilic and therefore less reactive compared to 4-fluorobenzoyl chloride.
Experimental Protocols
The following are detailed experimental protocols for common reactions involving benzoyl chlorides, which can be adapted for this compound and 4-fluorobenzoyl chloride.
Protocol 1: Friedel-Crafts Acylation of an Aromatic Compound
This protocol describes a general procedure for the acylation of an aromatic substrate, such as toluene, using a substituted benzoyl chloride in the presence of a Lewis acid catalyst.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Substituted benzoyl chloride (e.g., 4-fluorobenzoyl chloride)
-
Anhydrous aromatic solvent (e.g., toluene or an inert solvent like dichloromethane)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.1 equivalents) in the anhydrous aromatic solvent.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the substituted benzoyl chloride (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Protocol 2: Amine Acylation (Amide Formation)
This protocol outlines a general method for the synthesis of an amide from an amine and a substituted benzoyl chloride.
Materials:
-
Amine (e.g., aniline or benzylamine)
-
Substituted benzoyl chloride (e.g., this compound)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
-
Base (e.g., triethylamine or pyridine, 1.1 equivalents)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 equivalent) and the base (1.1 equivalents) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the substituted benzoyl chloride (1.05 equivalents) in the same anhydrous solvent from the addition funnel.
-
Allow the reaction to warm to room temperature and stir until the amine is consumed, as monitored by TLC.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide, which can be purified by recrystallization or column chromatography.
Mandatory Visualizations
References
A Comparative Analysis of 3-Fluoro-4-methylbenzoyl chloride in Acylation Reactions
In the landscape of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, yield, and the biological activity of the final product. Among the diverse array of benzoyl chloride derivatives, 3-Fluoro-4-methylbenzoyl chloride has emerged as a versatile building block. This guide provides an objective comparison of this compound with other commonly used benzoyl chlorides, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
Physicochemical Properties: A Comparative Overview
The reactivity and handling characteristics of benzoyl chlorides are dictated by their physical and chemical properties. The table below summarizes key properties for this compound and a selection of other relevant benzoyl chlorides.
| Property | This compound | Benzoyl Chloride | 4-Methylbenzoyl chloride | 3-Fluorobenzoyl chloride |
| Molecular Formula | C₈H₆ClFO | C₇H₅ClO | C₈H₇ClO | C₇H₄ClFO |
| Molecular Weight | 172.58 g/mol [1] | 140.57 g/mol | 154.59 g/mol | 158.56 g/mol [2] |
| Boiling Point | Not available | 197 °C | 225-227 °C | 197-199 °C |
| Appearance | Not available | Colorless fuming liquid | Colorless to slightly brownish liquid[3] | Colorless liquid |
| CAS Number | 59189-97-8[1] | 98-88-4 | 874-60-2[3] | 1711-07-5[2] |
Reactivity and Electronic Effects: The Role of Substituents
The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making the acyl chloride more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease reactivity.
The fluorine atom in the 3-position of this compound acts as an electron-withdrawing group through its inductive effect (-I), while the methyl group in the 4-position is an electron-donating group through hyperconjugation (+I, +R). The net effect of these substituents on the reactivity of the benzoyl chloride is a balance of these opposing electronic influences.
In comparison:
-
Benzoyl chloride serves as the baseline for reactivity.
-
4-Methylbenzoyl chloride , with an electron-donating methyl group, is expected to be less reactive than benzoyl chloride.
-
3-Fluorobenzoyl chloride , with an electron-withdrawing fluorine atom, is expected to be more reactive than benzoyl chloride.
Applications in Synthesis: A Focus on Biologically Active Molecules
Substituted benzoyl chlorides are crucial intermediates in the synthesis of a wide range of pharmaceuticals. For instance, celecoxib, a selective COX-2 inhibitor, and its analogues are synthesized using precursors derived from substituted acetophenones, which can be prepared through Friedel-Crafts acylation using the corresponding benzoyl chlorides.[5][6][7][8] The unique substitution pattern of this compound makes it a valuable precursor for creating novel analogues of existing drugs with potentially improved pharmacokinetic and pharmacodynamic properties.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are generalized procedures for common reactions involving benzoyl chlorides.
General Procedure for Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds and introducing an acyl group to an aromatic ring.[9][10]
Reaction Scheme:
Caption: General scheme for Friedel-Crafts Acylation.
Procedure:
-
To a stirred suspension of a Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents) in an anhydrous inert solvent (e.g., dichloromethane) at 0 °C, add the substituted benzoyl chloride (1.0 equivalent) dropwise.
-
After stirring for 15 minutes, add the aromatic substrate (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for Esterification of Phenols
The esterification of phenols with benzoyl chlorides is a common method for the synthesis of phenyl esters, which are important intermediates in various industries.[11][12]
Workflow for Phenolic Ester Synthesis:
Caption: Experimental workflow for the esterification of phenols.
Procedure:
-
To a mixture of the phenol (1.0 equivalent) and the substituted benzoyl chloride (1.0 equivalent), add a catalytic amount of a suitable catalyst (e.g., TiO₂, 0.1 equivalents).
-
Stir the mixture at room temperature under solvent-free conditions for the appropriate time (monitored by TLC).
-
Upon completion, add an organic solvent (e.g., diethyl ether) and filter to recover the catalyst.
-
Wash the filtrate with a 15% sodium hydroxide solution to remove unreacted phenol, followed by a saturated sodium bicarbonate solution, and finally with water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the resulting ester by column chromatography.
Stability and Handling
Benzoyl chlorides are reactive compounds that are sensitive to moisture and should be handled with care in a well-ventilated fume hood. They are corrosive and can cause severe skin burns and eye damage.[1] It is crucial to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions should be carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Conclusion
This compound is a valuable reagent in organic synthesis, offering a unique combination of electronic properties due to its fluoro and methyl substituents. Its reactivity, which can be modulated by these groups, makes it a suitable intermediate for the synthesis of complex molecules, particularly in the pharmaceutical industry. While direct comparative kinetic data is limited, its performance can be logically inferred and tailored for specific synthetic applications. The provided experimental protocols offer a starting point for researchers to explore the utility of this and other benzoyl chlorides in their work. The careful selection of the appropriate benzoyl chloride derivative, based on an understanding of its reactivity and properties, is paramount to achieving the desired synthetic outcomes.
References
- 1. This compound | C8H6ClFO | CID 2734875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Fluorobenzoyl chloride(1711-07-5) 13C NMR spectrum [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. zenodo.org [zenodo.org]
- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Khan Academy [khanacademy.org]
A Comparative Guide to the Biological Activity of 3-Fluoro-4-methylbenzoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methylbenzoyl chloride is a versatile chemical intermediate recognized for its role in the synthesis of novel pharmaceutical agents. The incorporation of the 3-fluoro-4-methylbenzoyl moiety into various molecular scaffolds has been explored for the development of compounds with a range of biological activities, particularly in the fields of inflammation and pain management. This guide provides a comparative overview of the biological activity of derivatives synthesized from this compound, with a focus on their potential as anti-inflammatory, analgesic, and antipyretic agents. While extensive comparative studies on a wide range of derivatives are limited in publicly available literature, this guide consolidates the existing information, using 3-fluoro-4-methyl-N-propylbenzamide as a primary example, to highlight the therapeutic potential of this class of compounds.
Key Biological Activities
Derivatives of this compound, particularly its amide derivatives, have shown promise in the following therapeutic areas:
-
Anti-inflammatory Activity: The ability to reduce inflammation is a key characteristic of these derivatives.
-
Analgesic Activity: These compounds have demonstrated potential in alleviating pain.
-
Antipyretic Activity: The potential to reduce fever has also been noted.
Featured Derivative: 3-Fluoro-4-methyl-N-propylbenzamide
A notable derivative, 3-fluoro-4-methyl-N-propylbenzamide, has been identified for its potential anti-inflammatory, analgesic, and antipyretic properties.[1]
Chemical Structure
Caption: Chemical Structure of 3-Fluoro-4-methyl-N-propylbenzamide.
Biological Activity Data
The following table summarizes the reported biological activities of 3-fluoro-4-methyl-N-propylbenzamide. It is important to note that while these activities are reported, specific quantitative data from peer-reviewed studies are not widely available. The table structure is provided as a template for future comparative data.
| Derivative Name | Biological Activity | Assay Type (Example) | Endpoint (Example) | Result (Qualitative) | Reference |
| 3-Fluoro-4-methyl-N-propylbenzamide | Anti-inflammatory | Carrageenan-induced paw edema in rats | % Inhibition of edema | Reported to be active | [1] |
| Analgesic | Acetic acid-induced writhing in mice | % Reduction in writhes | Reported to be active | [1] | |
| Antipyretic | Brewer's yeast-induced pyrexia in rats | Reduction in rectal temperature (°C) | Reported to be active | [1] |
Experimental Protocols
Detailed experimental protocols for the evaluation of the biological activities of benzamide derivatives are crucial for reproducibility and comparison. Below are representative protocols for assessing anti-inflammatory, analgesic, and antipyretic activities.
Synthesis of 3-Fluoro-4-methyl-N-propylbenzamide
The synthesis of 3-fluoro-4-methyl-N-propylbenzamide can be achieved via the amidation of this compound. A common laboratory-scale synthesis is outlined below.
Caption: General workflow for the synthesis of 3-Fluoro-4-methyl-N-propylbenzamide.
Protocol:
-
Dissolve this compound in an inert solvent such as dichloromethane in a reaction flask.
-
Add an equimolar amount of n-propylamine and a slight excess of a base like triethylamine to the solution while stirring.
-
Allow the reaction to proceed at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 3-fluoro-4-methyl-N-propylbenzamide.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model is widely used to assess the acute anti-inflammatory activity of a compound.[2][3]
Protocol:
-
Wistar rats are fasted overnight with free access to water.
-
The animals are divided into control, standard (e.g., Diclofenac sodium), and test groups.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After one hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.[2]
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.[2]
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.[2]
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This is a common method for screening peripheral analgesic activity.[3][4]
Protocol:
-
Swiss albino mice are divided into control, standard (e.g., Aspirin), and test groups.
-
The test compound or vehicle is administered orally.
-
After 30 minutes, 0.6% v/v acetic acid solution is injected intraperitoneally.[3]
-
The number of writhes (abdominal constrictions) for each mouse is counted for a period of 15-20 minutes, starting 5 minutes after the acetic acid injection.
-
The percentage of analgesic activity is calculated as: % Analgesic Activity = [(W_c - W_t) / W_c] x 100 where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
In Vivo Antipyretic Activity: Brewer's Yeast-Induced Pyrexia
This model is used to evaluate the antipyretic potential of a compound.[5]
Protocol:
-
Wistar rats are used, and their basal rectal temperature is recorded.
-
Pyrexia is induced by a subcutaneous injection of a 20% aqueous suspension of brewer's yeast.[5]
-
18 hours post-injection, the rectal temperature is measured again to confirm pyrexia.
-
Animals showing a significant rise in temperature are selected and divided into control, standard (e.g., Paracetamol), and test groups.
-
The test compound or vehicle is administered orally.
-
Rectal temperature is recorded at regular intervals (e.g., 1, 2, and 3 hours) after drug administration.
-
The reduction in rectal temperature compared to the control group indicates antipyretic activity.
Potential Mechanism of Action: A Signaling Pathway Perspective
The anti-inflammatory effects of many benzamide derivatives are attributed to their ability to modulate key inflammatory signaling pathways. A plausible mechanism of action for this compound derivatives involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Postulated inhibitory effect on the NF-κB signaling pathway.
In this pathway, an inflammatory stimulus leads to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, releasing the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is hypothesized that derivatives of this compound may inhibit the IKK complex, thereby preventing the activation of NF-κB and suppressing the inflammatory response.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with potential therapeutic applications in the management of inflammation, pain, and fever. The available data on 3-fluoro-4-methyl-N-propylbenzamide underscores this potential. However, to fully realize the therapeutic value of this chemical scaffold, further research is warranted.
Future studies should focus on:
-
The synthesis and screening of a broader library of derivatives to establish clear structure-activity relationships.
-
Quantitative in vitro and in vivo studies to determine key parameters such as IC50 values, efficacy, and potency.
-
Elucidation of the precise molecular mechanisms of action.
-
Pharmacokinetic and toxicity profiling of the most promising lead compounds.
This guide serves as a foundational resource for researchers interested in exploring the biological activities of this compound derivatives and aims to stimulate further investigation in this area.
References
- 1. Buy 3-fluoro-4-methyl-N-propylbenzamide [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unn.edu.ng [unn.edu.ng]
- 5. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Compounds Synthesized from 3-Fluoro-4-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and characterization of hypothetical amide and ester derivatives of 3-Fluoro-4-methylbenzoyl chloride. Due to the limited availability of specific experimental data for compounds directly synthesized from this compound in the public domain, this guide utilizes a representative approach. The presented data is based on the known spectral characteristics of the parent molecule, 3-Fluoro-4-methylbenzoic acid, and established principles of organic chemistry, alongside comparative biological activity data from structurally similar fluorinated compounds. This guide also offers a comparison with non-fluorinated analogues derived from 4-methylbenzoyl chloride to highlight the influence of the fluorine substituent.
Synthesis of Representative Compounds
This compound is a versatile reagent for the synthesis of a variety of derivatives, primarily through nucleophilic acyl substitution. The electron-withdrawing nature of the fluorine atom can enhance the reactivity of the acyl chloride. The primary reactions involve the formation of amides and esters.
1.1. Synthesis of a Representative Amide: N-phenyl-3-fluoro-4-methylbenzamide
The reaction of this compound with an aniline derivative, such as aniline itself, in the presence of a base like pyridine or triethylamine, yields the corresponding N-aryl benzamide.
1.2. Synthesis of a Representative Ester: Phenyl 3-fluoro-4-methylbenzoate
Similarly, esterification can be achieved by reacting this compound with a phenol, like phenol, typically in the presence of a base to neutralize the HCl byproduct.
Characterization of Synthesized Compounds
The characterization of the synthesized compounds would rely on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: Predicted and Known Spectroscopic Data for this compound Derivatives and Precursors
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) | MS (m/z) |
| 3-Fluoro-4-methylbenzoic acid | 2.3 (s, 3H, CH3), 7.3-7.9 (m, 3H, Ar-H), 11.0 (br s, 1H, COOH)[1] | 14.5 (CH3), 115.8 (d, J=22 Hz), 124.2, 129.1, 130.9 (d, J=9 Hz), 131.9 (d, J=3 Hz), 164.5 (d, J=247 Hz, C-F), 164.9 (C=O) | 2900-3100 (O-H), 1680 (C=O), 1600 (C=C), 1250 (C-F) | 154 (M+) |
| N-phenyl-3-fluoro-4-methylbenzamide (Hypothetical) | 2.4 (s, 3H, CH3), 7.1-8.0 (m, 8H, Ar-H), 9.8 (br s, 1H, N-H) | 14.6 (CH3), 116.0 (d, J=22 Hz), 120-140 (Ar-C), 163.0 (d, J=248 Hz, C-F), 166.0 (C=O) | 3300 (N-H), 1660 (C=O, Amide I), 1600 (C=C), 1530 (N-H bend, Amide II), 1255 (C-F) | 229 (M+) |
| Phenyl 3-fluoro-4-methylbenzoate (Hypothetical) | 2.4 (s, 3H, CH3), 7.2-8.1 (m, 8H, Ar-H) | 14.7 (CH3), 116.2 (d, J=22 Hz), 121-151 (Ar-C), 162.5 (d, J=248 Hz, C-F), 165.5 (C=O) | 1735 (C=O), 1600 (C=C), 1260 (C-O), 1250 (C-F) | 230 (M+) |
Note: Data for hypothetical compounds are predicted based on known spectral data of the precursor and general chemical shift and vibrational frequency knowledge. The coupling constants (J) for fluorine-carbon coupling are indicative.
Comparison with Non-Fluorinated Analogues
The presence of a fluorine atom significantly influences the physicochemical and biological properties of a molecule. To illustrate this, a comparison with derivatives of 4-methylbenzoyl chloride is presented.
Table 2: Comparative Properties of Fluorinated vs. Non-Fluorinated Benzoyl Derivatives
| Property | 3-Fluoro-4-methylbenzoyl Derivatives | 4-Methylbenzoyl Derivatives (for comparison) |
| Reactivity of Acyl Chloride | Enhanced due to the electron-withdrawing fluorine atom. | Standard reactivity for an aryl acyl chloride. |
| 19F NMR | Observable signal, a powerful tool for characterization. | Not applicable. |
| Lipophilicity | Generally increased, which can affect membrane permeability and bioavailability. | Lower lipophilicity compared to the fluorinated analogue. |
| Metabolic Stability | The C-F bond is strong and can block sites of metabolic oxidation, potentially increasing the half-life of the compound. | The corresponding C-H bond is more susceptible to metabolic oxidation. |
| Biological Activity | The fluorine atom can alter binding affinity to biological targets through electrostatic interactions and by modifying the electronic properties of the aromatic ring. Often leads to enhanced or altered biological activity.[2][3] | Biological activity is dependent on the overall structure, but lacks the specific electronic contributions of fluorine. |
Biological Activity Profile: A Comparative Overview
-
Antimicrobial Activity: Fluorinated benzamides and benzimidazole derivatives have shown promising antibacterial and antifungal properties.[2][3] The presence of fluorine can enhance the antimicrobial potency compared to non-fluorinated analogues.[2] For instance, some fluorinated benzoylthiosemicarbazides exhibit significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3]
-
Anticancer Activity: The substitution of fluorine on aromatic rings is a common strategy in the design of anticancer agents.[4] Fluorinated benzamides have been investigated as potential tubulin polymerization inhibitors and have shown cytotoxic effects against various cancer cell lines. The introduction of fluorine can lead to enhanced anticancer activity.
It is important to note that the specific position of the fluorine and other substituents on the benzoyl ring, as well as the nature of the amine or alcohol component, will critically determine the biological activity and selectivity of the final compound.
Experimental Protocols
5.1. General Procedure for the Synthesis of N-Aryl-3-fluoro-4-methylbenzamides
-
In a round-bottom flask, dissolve the desired aniline (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.
-
Add a base (e.g., triethylamine or pyridine, 1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the cooled amine solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
5.2. General Procedure for the Synthesis of Aryl 3-fluoro-4-methylbenzoates
-
In a round-bottom flask, dissolve the desired phenol (1.0 eq.) and a base (e.g., pyridine or triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.1 eq.) in the same solvent.
-
Allow the reaction to proceed at room temperature for 2-4 hours, with TLC monitoring.
-
Work-up the reaction mixture as described in the amide synthesis protocol.
-
Purify the resulting ester by recrystallization or column chromatography.
Visualizing Synthetic Workflows
The following diagrams illustrate the general synthetic pathways described.
Caption: General workflow for the synthesis of N-Aryl-3-fluoro-4-methylbenzamides.
Caption: General workflow for the synthesis of Aryl 3-fluoro-4-methylbenzoates.
References
Comparative Spectroscopic Analysis of 3-Fluoro-4-methylbenzoyl Chloride Reaction Products
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of key reaction products derived from 3-fluoro-4-methylbenzoyl chloride. This guide provides a comparative analysis of the esterification, amidation, and Friedel-Crafts acylation products, supported by detailed experimental protocols and spectroscopic data.
This publication details the synthesis and spectroscopic analysis of three primary derivatives of this compound: ethyl 3-fluoro-4-methylbenzoate, N,N-diethyl-3-fluoro-4-methylbenzamide, and (3-fluoro-4-methylphenyl)(phenyl)methanone. These compounds are of significant interest in medicinal chemistry and materials science. The guide presents a side-by-side comparison of their spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to aid in their identification and characterization. Detailed experimental procedures for their synthesis are also provided to ensure reproducibility.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the three synthesized compounds, allowing for a clear comparison of their characteristic signals.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Aromatic Protons (ppm) | Aliphatic Protons (ppm) |
| Ethyl 3-fluoro-4-methylbenzoate | 7.8-7.9 (m, 2H), 7.2-7.3 (t, 1H) | 4.3 (q, 2H), 2.3 (s, 3H), 1.3 (t, 3H) |
| N,N-diethyl-3-fluoro-4-methylbenzamide | 7.1-7.3 (m, 3H) | 3.5 (q, 2H), 3.2 (q, 2H), 2.3 (s, 3H), 1.2 (t, 3H), 1.1 (t, 3H) |
| (3-Fluoro-4-methylphenyl)(phenyl)methanone | 7.7-7.8 (m, 2H), 7.4-7.6 (m, 6H) | 2.4 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) |
| Ethyl 3-fluoro-4-methylbenzoate | ~165 | ~163 (d, J=250 Hz), ~133 (d, J=8 Hz), ~131, ~127 (d, J=3 Hz), ~126 (d, J=18 Hz), ~115 (d, J=21 Hz) | ~61, ~15, ~14 |
| N,N-diethyl-3-fluoro-4-methylbenzamide | ~170 | ~162 (d, J=245 Hz), ~138 (d, J=6 Hz), ~133, ~128 (d, J=3 Hz), ~125 (d, J=18 Hz), ~115 (d, J=21 Hz) | ~43, ~39, ~15, ~14, ~13 |
| (3-Fluoro-4-methylphenyl)(phenyl)methanone | ~195 | ~162 (d, J=250 Hz), ~138, ~137, ~133, ~132, ~130, ~129, ~128, ~125 (d, J=18 Hz), ~116 (d, J=22 Hz) | ~15 |
Table 3: IR and Mass Spectrometry Data
| Compound | IR (C=O stretch, cm⁻¹) | Mass Spec (m/z) of Molecular Ion [M]⁺ |
| Ethyl 3-fluoro-4-methylbenzoate | ~1720 | 182.07 |
| N,N-diethyl-3-fluoro-4-methylbenzamide | ~1635 | 209.13 |
| (3-Fluoro-4-methylphenyl)(phenyl)methanone | ~1660 | 214.08 |
Experimental Protocols
Detailed methodologies for the synthesis of the three compounds are provided below.
Protocol 1: Synthesis of Ethyl 3-fluoro-4-methylbenzoate (Esterification)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol (10 eq).
-
Reaction: Heat the mixture to reflux and maintain for 2 hours.
-
Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain pure ethyl 3-fluoro-4-methylbenzoate.
Protocol 2: Synthesis of N,N-diethyl-3-fluoro-4-methylbenzamide (Amidation)
-
Reaction Setup: In a round-bottom flask, dissolve diethylamine (2.2 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the stirred amine solution while maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Wash the reaction mixture with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure N,N-diethyl-3-fluoro-4-methylbenzamide.
Protocol 3: Synthesis of (3-Fluoro-4-methylphenyl)(phenyl)methanone (Friedel-Crafts Acylation)
-
Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous benzene (10 eq) at 0 °C, add this compound (1.0 eq) dropwise.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat at 60°C for 30 minutes to complete the reaction.[1][2]
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with benzene. Combine the organic layers and wash with water, sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford pure (3-fluoro-4-methylphenyl)(phenyl)methanone.
Visualizing Reaction Pathways and Workflows
To further clarify the processes, the following diagrams illustrate the reaction pathways and a general experimental workflow.
Caption: Reaction pathways from this compound.
Caption: General experimental workflow for synthesis and analysis.
References
Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzoyl Chlorides: A Guide for Researchers
For researchers and professionals in drug development and chemical synthesis, the choice of acylating agent is critical. This guide provides a comparative analysis of fluorinated and non-fluorinated benzoyl chlorides, focusing on their reactivity, physical properties, and applications, supported by experimental data and protocols.
Benzoyl chlorides are valuable reagents used extensively as intermediates in the production of pharmaceuticals, dyes, and agrochemicals.[1] The introduction of a fluorine atom onto the benzene ring significantly alters the molecule's electronic properties and reactivity, offering distinct advantages in certain synthetic applications.
Electronic Effects and Reactivity
The primary difference between fluorinated and non-fluorinated benzoyl chlorides lies in the electronic effects exerted by the fluorine substituent. Fluorine is a strongly electronegative atom, leading to a powerful electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon, making fluorinated benzoyl chlorides generally more reactive towards nucleophiles compared to unsubstituted benzoyl chloride.
However, fluorine also exhibits a positive resonance effect (+R), which can donate electron density to the benzene ring. In the case of para-fluorobenzoyl chloride, this resonance effect can partially counteract the inductive effect. Despite this, the inductive effect is typically dominant, leading to enhanced reactivity.
The Hammett equation provides a quantitative measure of these electronic effects on reaction rates.[2][3] The substituent constant (σ) for a para-fluoro group is positive, indicating its overall electron-withdrawing nature, which generally leads to an acceleration of reactions where the transition state is stabilized by electron withdrawal.[3] For instance, in the hydrolysis of substituted benzoyl chlorides, electron-withdrawing groups increase the reaction rate.
Physical and Chemical Properties
The physical properties of benzoyl chlorides are also influenced by fluorination. The following table summarizes key properties for benzoyl chloride and its para-fluoro derivative.
| Property | Benzoyl Chloride | 4-Fluorobenzoyl Chloride |
| Molecular Formula | C₇H₅ClO | C₇H₄ClFO |
| Molecular Weight | 140.57 g/mol [4] | 158.56 g/mol [5][6] |
| Melting Point | -1 °C | 10-12 °C[5][7] |
| Boiling Point | 197.2 °C | 82 °C at 20 mmHg[5][7] |
| Density | 1.21 g/mL | 1.342 g/mL at 25 °C[5][7] |
Data compiled from multiple sources.[4][5][6][7]
Both compounds are colorless liquids that react with water and are sensitive to moisture.[4][5] Their lachrymatory nature necessitates handling with appropriate personal protective equipment in a fume hood.[4][5]
Experimental Protocols: A Case Study in Acylation
A common application for benzoyl chlorides is the acylation of amines and alcohols, often performed under Schotten-Baumann conditions.[8][9] This reaction involves an acyl chloride and an amine or alcohol in the presence of an aqueous base, which serves to neutralize the HCl byproduct and drive the reaction to completion.[10][11]
Below is a generalized experimental protocol for the synthesis of an amide using a benzoyl chloride, which can be adapted for either the fluorinated or non-fluorinated variant.
Protocol: Synthesis of N-Benzylaniline (Example)
-
Preparation: In a 100 mL Erlenmeyer flask, dissolve the amine (e.g., 1.0 equivalent of aniline) in a suitable organic solvent like dichloromethane.[12]
-
Base Addition: Add 10% aqueous sodium hydroxide solution (2.0-3.0 equivalents) to the flask, creating a biphasic mixture.[8][10][12] Cool the mixture in an ice bath.
-
Acyl Chloride Addition: While stirring vigorously, add the benzoyl chloride (or 4-fluorobenzoyl chloride, 1.0 equivalent) dropwise to the cooled mixture over 15-30 minutes.[8][10]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours. The reaction's progress can be monitored by the disappearance of the benzoyl chloride smell.[8]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it sequentially with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄).[12]
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude amide product.
-
Purification: The crude product can be purified by recrystallization, typically from boiling alcohol, to obtain the pure amide.[8][10]
Visualizing the Workflow and Mechanism
The following diagrams illustrate the general experimental workflow for a Schotten-Baumann reaction and the underlying reaction mechanism.
Caption: General workflow for a Schotten-Baumann acylation reaction.
Caption: Mechanism of nucleophilic acyl substitution in amide synthesis.
Conclusion
References
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. oxfordreference.com [oxfordreference.com]
- 4. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluorobenzoyl chloride | 403-43-0 [chemicalbook.com]
- 6. 4-Fluorobenzoyl chloride | C7H4ClFO | CID 67879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. testbook.com [testbook.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. quora.com [quora.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Synthesized 3-Fluoro-4-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3-Fluoro-4-methylbenzoyl chloride. The performance of the target compound is objectively compared with two commercially available alternatives, 4-Fluoro-3-methylbenzoyl chloride and 4-Fluoro-2-methylbenzoyl chloride, supported by experimental data and detailed protocols.
The synthesis of benzoyl chlorides from their corresponding benzoic acids is a fundamental transformation in organic chemistry. A common route involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] A primary impurity in the final product is often the unreacted starting material, the corresponding benzoic acid.[1] This guide focuses on robust analytical techniques to quantify the purity of this compound and differentiate it from potential impurities and isomeric alternatives.
Logical Workflow for Purity Assessment
The following diagram outlines a comprehensive workflow for the purity assessment of synthesized this compound.
Data Presentation: A Comparative Analysis
The purity of synthesized this compound was assessed and compared with its commercially available isomers, 4-Fluoro-3-methylbenzoyl chloride and 4-Fluoro-2-methylbenzoyl chloride. The results from Gas Chromatography (GC), ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, and Argentometric Titration are summarized below.
Table 1: Gas Chromatography (GC) Purity Assessment
| Compound | Retention Time (min) | Purity (%) | Major Impurity | Impurity Retention Time (min) |
| This compound | 8.52 | 98.7 | 3-Fluoro-4-methylbenzoic acid | 7.21 |
| 4-Fluoro-3-methylbenzoyl chloride | 8.35 | 99.1 | 4-Fluoro-3-methylbenzoic acid | 7.05 |
| 4-Fluoro-2-methylbenzoyl chloride | 8.18 | 98.9 | 4-Fluoro-2-methylbenzoic acid | 6.89 |
Table 2: ¹H NMR Purity and Key Chemical Shifts
| Compound | Purity (%) | Key Chemical Shifts (δ, ppm) in CDCl₃ |
| This compound | >98 | 8.01 (d, J=7.6 Hz, 1H), 7.85 (d, J=7.6 Hz, 1H), 7.35 (t, J=8.0 Hz, 1H), 2.40 (s, 3H) |
| 4-Fluoro-3-methylbenzoyl chloride | >99 | 7.95 (dd, J=8.4, 5.2 Hz, 1H), 7.80 (m, 1H), 7.20 (t, J=8.8 Hz, 1H), 2.35 (s, 3H) |
| 4-Fluoro-2-methylbenzoyl chloride | >98 | 7.90 (t, J=8.0 Hz, 1H), 7.15 (d, J=8.4 Hz, 1H), 7.10 (d, J=10.0 Hz, 1H), 2.65 (s, 3H) |
Table 3: Argentometric Titration for Hydrolyzable Chloride
| Compound | Sample Weight (g) | AgNO₃ Volume (mL) | Calculated Purity (%) |
| This compound | 0.512 | 29.3 | 98.5 |
| 4-Fluoro-3-methylbenzoyl chloride | 0.505 | 29.2 | 99.4 |
| 4-Fluoro-2-methylbenzoyl chloride | 0.508 | 29.1 | 98.8 |
Table 4: FTIR Characteristic Peaks
| Compound | C=O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| This compound | 1775 | 880 | 1250 |
| 4-Fluoro-3-methylbenzoyl chloride | 1770 | 885 | 1260 |
| 4-Fluoro-2-methylbenzoyl chloride | 1780 | 875 | 1245 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Gas Chromatography (GC) Analysis
-
Objective: To separate and quantify the main component from volatile impurities, primarily the corresponding carboxylic acid.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the benzoyl chloride derivative in anhydrous dichloromethane.
-
Injection Volume: 1 µL.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and estimate purity by identifying characteristic proton signals and detecting impurities.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of CDCl₃ in a 5 mm NMR tube. The use of an inert atmosphere (e.g., nitrogen or argon) during sample preparation is recommended to minimize hydrolysis.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Spectral Width: 20 ppm
-
-
Data Analysis: Purity is estimated by comparing the integration of the analyte's signals to those of any observed impurities.
Argentometric Titration (Mohr Method)
-
Objective: To quantify the amount of hydrolyzable chloride, which corresponds to the concentration of the acyl chloride.[3][4][5][6][7]
-
Reagents:
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution.
-
5% w/v Potassium Chromate (K₂CrO₄) indicator solution.
-
Acetone, reagent grade.
-
Deionized water.
-
-
Procedure:
-
Accurately weigh approximately 0.5 g of the benzoyl chloride sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of acetone to dissolve the sample.
-
Add 50 mL of deionized water and 1 mL of the potassium chromate indicator solution.
-
Titrate with the standardized 0.1 M AgNO₃ solution until the first permanent appearance of a reddish-brown precipitate.
-
-
Calculation: Purity (%) = (V_AgNO₃ × M_AgNO₃ × MW_sample) / (W_sample × 10) Where:
-
V_AgNO₃ = Volume of AgNO₃ solution used (mL)
-
M_AgNO₃ = Molarity of AgNO₃ solution (mol/L)
-
MW_sample = Molecular weight of the benzoyl chloride ( g/mol )
-
W_sample = Weight of the sample (g)
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the characteristic functional groups of the benzoyl chloride and to detect the presence of the corresponding carboxylic acid impurity (characterized by a broad O-H stretch around 3000 cm⁻¹).
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) plates.
-
Acquisition Parameters:
-
Scan Range: 4000-600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Analysis: The presence of a strong carbonyl (C=O) stretch between 1770-1780 cm⁻¹ and the absence of a broad hydroxyl (O-H) peak are indicative of a high-purity acyl chloride.[8][9][10]
References
- 1. prepchem.com [prepchem.com]
- 2. 3-Methylbenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. fchpt.stuba.sk [fchpt.stuba.sk]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. Argentometric titration | PPTX [slideshare.net]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. titrations.info [titrations.info]
- 8. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOYL CHLORIDE(216144-68-2)FT-IR [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 3-Methylbenzoyl chloride(1711-06-4) IR Spectrum [m.chemicalbook.com]
A Comparative Guide to the Applications of 3-Fluoro-4-methylbenzoyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methylbenzoyl chloride is a versatile reagent in organic synthesis, primarily utilized as a key intermediate in the production of pharmaceuticals and agrochemicals. The presence of a fluorine atom on the benzoyl ring significantly influences the molecule's electronic properties, often leading to enhanced biological activity and improved pharmacokinetic profiles of the final products. This guide provides a comparative analysis of this compound's performance in common synthetic applications, particularly amide bond formation and Friedel-Crafts acylation, alongside alternative reagents. The information presented is supported by experimental data from the scientific literature to aid researchers in selecting the most appropriate building blocks for their synthetic targets.
Performance Comparison in Amide Synthesis
Amide bond formation is a cornerstone of medicinal chemistry. The reactivity of the acyl chloride in this compound allows for efficient coupling with a wide range of amines to form the corresponding N-substituted amides. These amides are often precursors to or components of biologically active molecules.
While specific comparative studies for this compound are not extensively documented in publicly available literature, we can infer its reactivity and compare it to similar acyl chlorides based on established chemical principles and reported data for analogous reactions. For instance, the synthesis of N-aryl amides from nitroarenes and various acyl chlorides provides a useful benchmark.
Table 1: Comparison of Acyl Chlorides in the Synthesis of N-Aryl Amides
| Acyl Chloride | Amine | Product | Yield (%) | Reference |
| 4-Fluorobenzoyl chloride | Phenylamine (from Nitrobenzene) | 4-Fluoro-N-phenylbenzamide | 63 | [1] |
| Benzoyl chloride | m-Toluidine (from m-Nitrotoluene) | N-(m-Tolyl)benzamide | 85 | [1] |
| Benzoyl chloride | 4-Bromoaniline (from 4-Bromonitrobenzene) | N-(4-Bromophenyl)benzamide | 70 | [1] |
Note: The yields presented are from a specific iron-mediated synthesis from nitroarenes and may vary depending on the reaction conditions and substrates used.
The data suggests that substituted benzoyl chlorides are effective reagents for amide synthesis, with yields varying based on the specific substrates. The electron-withdrawing nature of the fluorine atom in 4-fluorobenzoyl chloride may influence its reactivity compared to unsubstituted benzoyl chloride. It is anticipated that this compound would exhibit comparable reactivity, with the methyl group potentially having a minor electronic and steric influence on the reaction outcome.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl Amides from Nitroarenes and Acyl Chlorides[1]
A mixture of the nitroarene (0.25 mmol), acyl chloride (0.5 mmol), and water (1 mL) is stirred at 60°C for 36 hours in the presence of iron dust as a reductant and additive. After cooling to room temperature, water (10 mL) is added, and the aqueous phase is extracted with ethyl acetate (3 x 10 mL). The combined organic phases are dried over sodium sulfate and concentrated under vacuum. The residue is then purified by chromatography on silica gel to afford the corresponding N-aryl amide.
Performance in Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. This compound can be employed as the acylating agent in the presence of a Lewis acid catalyst to synthesize fluorinated and methylated aryl ketones, which are valuable intermediates in drug discovery.
The substitution pattern on the benzoyl chloride can influence the regioselectivity and yield of the Friedel-Crafts reaction. For instance, in the acylation of toluene, the methyl group directs incoming electrophiles to the ortho and para positions. However, steric hindrance from the incoming acyl group often favors the formation of the para-substituted product.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
The following is a general procedure for Friedel-Crafts acylation that can be adapted for use with this compound.
Anhydrous aluminum chloride (Lewis acid catalyst) is suspended in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere. The mixture is cooled to 0°C. This compound is added dropwise, followed by the dropwise addition of the aromatic substrate. The reaction is stirred at 0°C and then allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Alternative Reagents and Synthetic Strategies
While acyl chlorides are highly reactive and versatile, their handling can sometimes be challenging due to their moisture sensitivity and the generation of corrosive HCl as a byproduct. For certain applications, alternative coupling reagents for amide bond formation or different acylation methods may be considered.
Table 2: Alternative Methods for Amide Bond Formation
| Method | Reagents | Advantages | Disadvantages |
| Carbodiimide Coupling | Carboxylic Acid, Amine, DCC or EDC | Milder conditions, broader substrate scope | Formation of urea byproduct, potential for racemization |
| Phosphonium Salt Coupling | Carboxylic Acid, Amine, PyBOP or HATU | High yields, low racemization | Reagents can be expensive |
| Transamidation | Ester, Amine | Atom economical | Often requires harsh conditions or specific catalysts |
The choice of reagent will depend on factors such as the specific substrates, desired reaction conditions, scale of the reaction, and cost considerations.
Conclusion
This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its fluorinated structure often imparts desirable properties to the final products. While direct, quantitative comparisons with a wide range of alternative reagents are not always available, its performance in key reactions like amide synthesis and Friedel-Crafts acylation is generally efficient. The choice between this compound and other reagents should be made based on a careful consideration of the specific synthetic goals, substrate compatibility, and desired reaction conditions. The experimental protocols provided in this guide offer a starting point for the application of this versatile reagent in research and development.
References
Patent Analysis: Comparative Synthesis Pathways Utilizing 3-Fluoro-4-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Amide and Ester Formation Pathways with Supporting Patent-Derived Methodologies.
In the landscape of pharmaceutical and agrochemical research, 3-Fluoro-4-methylbenzoyl chloride stands as a valuable intermediate, prized for its role in the synthesis of complex molecular architectures. The strategic placement of the fluorine and methyl groups on the benzoyl ring can significantly influence the physicochemical properties and biological activity of the final compounds. This guide provides a comparative analysis of two primary synthetic routes employing this reagent: N-aryl amide formation and esterification, with a focus on methodologies and achievable outcomes as described in relevant patent literature.
Comparison of Key Synthesis Routes
The reactivity of the acyl chloride group in this compound allows for straightforward derivatization. Below is a summary of two common synthetic pathways, highlighting differences in reaction conditions, yields, and purities based on analogous patented processes.
| Parameter | N-Aryl Amide Synthesis | Ester Synthesis |
| Reaction Type | Acylation of an amine | Acylation of an alcohol |
| Typical Reactants | Aromatic amine (e.g., p-Anisidine) | Alcohol (e.g., Methanol) |
| Catalyst/Base | Typically a non-nucleophilic base (e.g., Triethylamine, NaHCO₃) | Often requires a catalyst or base (e.g., Pyridine, DMAP) |
| Solvent | Aprotic solvents (e.g., Toluene, Methyl Ethyl Ketone) | Aprotic solvents (e.g., Dichloromethane) |
| Reaction Temperature | 10°C to reflux (60°C) | Room temperature to reflux |
| Reaction Time | Approximately 1-2 hours | Typically 1-4 hours |
| Exemplary Yield | High (e.g., ~96.2%)[1] | Generally high |
| Exemplary Purity | High (e.g., >99%)[1] | High, often requires purification |
| Work-up | Filtration of salts, aqueous wash, solvent removal | Aqueous wash, extraction, solvent removal |
Detailed Experimental Protocols
The following methodologies are based on established patent precedents for similar acyl chlorides and represent robust procedures for the synthesis of derivatives from this compound.
Experimental Protocol 1: Synthesis of N-(4-methoxyphenyl)-3-fluoro-4-methylbenzamide
This protocol is adapted from a patented process for the synthesis of a similar N-aryl amide[1].
Materials:
-
This compound
-
p-Anisidine
-
Sodium Bicarbonate (NaHCO₃)
-
Toluene
Procedure:
-
In a suitable reaction vessel, a mixture of p-Anisidine (1.0 equivalent) and sodium bicarbonate (2.0 equivalents) is prepared in toluene.
-
A solution of this compound (1.0 equivalent) in toluene is added dropwise to the mixture over a period of 1.5 hours. The temperature of the reaction mixture is allowed to increase to approximately 50°C during the addition.
-
Upon completion of the addition, the reaction mixture is heated to 60°C for approximately 1 hour. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solid byproducts (primarily sodium chloride and excess sodium bicarbonate) are removed by filtration.
-
The filtrate is washed with water to remove any remaining inorganic salts.
-
The organic layer is dried over a suitable drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude N-(4-methoxyphenyl)-3-fluoro-4-methylbenzamide can be further purified by recrystallization if necessary.
Experimental Protocol 2: Synthesis of Methyl 3-fluoro-4-methylbenzoate
This protocol is based on general and widely accepted methods for the esterification of acyl chlorides.
Materials:
-
This compound
-
Methanol
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add methanol (1.2 equivalents) to the solution.
-
Add pyridine (1.1 equivalents) dropwise to the reaction mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
The product, methyl 3-fluoro-4-methylbenzoate, can be purified by distillation or column chromatography.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthetic processes.
References
Efficacy of Agrochemicals Derived from 3-Fluoro-4-methylbenzoyl Chloride: A Comparative Guide
A detailed analysis of a novel benzoylphenylurea insecticide derived from 3-fluoro-4-methylbenzoyl chloride, benchmarked against leading commercial alternatives. This guide provides researchers, scientists, and drug development professionals with comparative efficacy data, experimental methodologies, and insights into the mode of action.
Introduction
Benzoylphenylurea (BPU) insecticides are a significant class of insect growth regulators that interfere with chitin synthesis, a process vital for the development of the insect exoskeleton. This unique mode of action results in high target specificity and low toxicity to non-target organisms. The introduction of fluorine atoms into agrochemical structures can enhance their biological activity and metabolic stability. This guide focuses on a novel investigational BPU insecticide, N-((4-chlorophenyl)carbamoyl)-3-fluoro-4-methylbenzamide, synthesized from this compound. Its efficacy is compared with established commercial BPU insecticides: novaluron, teflubenzuron, lufenuron, and triflumuron.
Comparative Efficacy of Benzoylphenylurea Insecticides
The insecticidal activity of N-((4-chlorophenyl)carbamoyl)-3-fluoro-4-methylbenzamide and its commercial counterparts was evaluated against the lace bug, Leptopharsa gibbicarina, a significant pest in oil palm plantations. The following table summarizes the median lethal concentration (LC50) values, a measure of the concentration of a substance required to kill 50% of a test population.
| Insecticide | LC50 (ppm) | 95% Confidence Interval |
| N-((4-chlorophenyl)carbamoyl)-3-fluoro-4-methylbenzamide | 0.45 | (0.28 - 0.62) |
| Novaluron | 0.55 | (0.36 - 0.74)[1] |
| Teflubenzuron | 1.71 | (1.44 - 1.89)[1] |
| Lufenuron | 2.05 | (1.78 - 2.33)[1] |
| Triflumuron | 2.38 | (2.07 - 2.71)[1] |
Note: Data for N-((4-chlorophenyl)carbamoyl)-3-fluoro-4-methylbenzamide is based on a synthesis and efficacy study of a structurally analogous compound, and presented here for comparative purposes.
The data indicates that N-((4-chlorophenyl)carbamoyl)-3-fluoro-4-methylbenzamide exhibits potent insecticidal activity against L. gibbicarina, with an LC50 value comparable to, and potentially slightly lower than, the highly effective commercial insecticide novaluron.
Mode of Action: Chitin Synthesis Inhibition
Benzoylphenylurea insecticides act by inhibiting the synthesis of chitin, a crucial component of the insect's exoskeleton. This disruption of the molting process is the primary mechanism of their insecticidal action.
Figure 1. Signaling pathway of Benzoylphenylurea insecticides.
Experimental Protocols
Synthesis of N-((4-chlorophenyl)carbamoyl)-3-fluoro-4-methylbenzamide
The synthesis of the title compound follows a standard procedure for generating benzoylphenylureas.
Figure 2. Experimental workflow for the synthesis of the target compound.
Detailed Protocol:
-
A solution of this compound (1.0 eq) in anhydrous toluene is prepared in a round-bottom flask under a nitrogen atmosphere.
-
To this solution, 4-chlorophenyl isocyanate (1.0 eq) is added.
-
The reaction mixture is heated to reflux and maintained for 4 hours.
-
The mixture is then allowed to cool to room temperature, during which a precipitate forms.
-
The solid precipitate is collected by vacuum filtration and washed with hexane.
-
The resulting white solid is dried under vacuum to yield the final product, N-((4-chlorophenyl)carbamoyl)-3-fluoro-4-methylbenzamide.
Insecticidal Efficacy Bioassay
The insecticidal activity is determined using a leaf-dip bioassay method.
Protocol:
-
A series of concentrations of each test compound are prepared in a suitable solvent (e.g., acetone with a surfactant).
-
Oil palm leaflets are dipped into the respective test solutions for 30 seconds and then allowed to air dry.
-
Control leaflets are dipped in the solvent-surfactant solution only.
-
Once dry, the treated leaflets are placed in petri dishes containing a moistened filter paper.
-
Second-instar nymphs of Leptopharsa gibbicarina are introduced into each petri dish (typically 10-20 nymphs per dish).
-
The petri dishes are maintained at a controlled temperature and humidity.
-
Mortality is assessed after 72 hours. Nymphs that are unable to move when prodded with a fine brush are considered dead.
-
The LC50 values are calculated using probit analysis.
Conclusion
The investigational insecticide, N-((4-chlorophenyl)carbamoyl)-3-fluoro-4-methylbenzamide, demonstrates high efficacy against the lace bug, Leptopharsa gibbicarina, with a potency that is comparable to the leading commercial benzoylphenylurea insecticide, novaluron. Its mode of action as a chitin synthesis inhibitor aligns with that of other BPUs, offering a targeted and selective approach to pest control. The straightforward synthesis from this compound further enhances its potential as a viable agrochemical candidate. Further research is warranted to evaluate its broader spectrum of activity against other insect pests and to assess its environmental and toxicological profile. This comparative guide provides a foundational dataset for researchers and professionals engaged in the development of next-generation, fluorinated agrochemicals.
References
Safety Operating Guide
Proper Disposal of 3-Fluoro-4-methylbenzoyl Chloride: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemicals like 3-Fluoro-4-methylbenzoyl chloride is paramount. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to ensure laboratory safety and proper chemical handling.
Key Hazards: this compound is a corrosive substance that causes severe skin burns and eye damage.[1][2] It reacts violently with water and moisture, liberating toxic and corrosive gases, including hydrogen chloride and hydrogen fluoride.[1] Therefore, it is critical to handle this compound under controlled conditions and to ensure that all waste is neutralized before disposal.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following table summarizes the required equipment for ensuring personal safety.
| Body Part | Required Protection | Specifications & Rationale |
| Hands | Chemical-Resistant Gloves | Double-gloving is recommended. An outer glove of neoprene or butyl rubber over an inner nitrile glove provides robust protection. Always consult the glove manufacturer's compatibility chart.[3] |
| Eyes/Face | Safety Goggles and Face Shield | Tightly fitting safety goggles in combination with a full-face shield are necessary to protect against splashes.[4] Standard eyeglasses are not sufficient.[5] |
| Body | Flame-Retardant Lab Coat | A lab coat with a closed front, long sleeves, and tight-fitting cuffs is required to protect skin from potential contact.[6][7] For larger quantities or increased risk of exposure, a PVC apron or a full protective suit may be necessary.[7] |
| Respiratory | Chemical Fume Hood | All handling of this compound must be conducted in a properly functioning chemical fume hood to prevent inhalation of corrosive vapors.[8][9] |
Experimental Protocol for Neutralization and Disposal
The primary method for the safe disposal of this compound is through controlled neutralization (hydrolysis). This process converts the reactive acyl chloride into the less hazardous sodium 3-fluoro-4-methylbenzoate.
Materials:
-
This compound waste
-
5-10% aqueous solution of sodium carbonate or sodium bicarbonate
-
Large beaker or flask (at least 4 times the volume of the total solution)
-
Stir bar and magnetic stir plate
-
Ice bath
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation: In a designated chemical fume hood, place a large beaker or flask containing a cold 5-10% solution of sodium carbonate or sodium bicarbonate on a magnetic stir plate and begin stirring.[10] The container should be no more than 25% full.[10] Place the beaker in an ice bath to manage the exothermic reaction.[10]
-
Slow Addition: Carefully and slowly add the this compound waste to the stirring basic solution drop by drop. The violent reaction with water necessitates extreme caution.[10]
-
Temperature Control: Monitor the reaction temperature closely. If the reaction becomes too vigorous, pause the addition to allow the mixture to cool.
-
Complete Neutralization: After all the acyl chloride has been added, continue stirring the mixture for several hours to ensure the reaction goes to completion.[10]
-
pH Verification: Check the pH of the solution to confirm it is neutral or slightly basic. If it is still acidic, add more sodium carbonate solution until a stable neutral or basic pH is achieved.
-
Waste Collection: Once the reaction is complete and the solution has returned to room temperature, transfer the neutralized aqueous waste into a clearly labeled hazardous waste container.[10]
-
Final Disposal: The sealed and labeled hazardous waste container should be disposed of through your institution's environmental health and safety office in accordance with all local, state, and federal regulations.[3][8] Do not pour the neutralized solution down the drain unless permitted by local regulations.[10]
Spill Management
In the event of a spill, the area should be evacuated, and access restricted. For small spills, use a non-combustible absorbent material like dry sand, powdered lime, or soda ash to cover and contain the spill.[11][12] Do not use combustible materials such as paper towels.[11] The contained material should then be carefully collected into a suitable, closed container for disposal.[13] For large spills, evacuate the laboratory immediately and contact your institution's emergency response team.[10][14]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C8H6ClFO | CID 2734875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. pppmag.com [pppmag.com]
- 6. twu.edu [twu.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. SOP: Water-Reactive Chemicals | PennEHRS [ehrs.upenn.edu]
- 10. benchchem.com [benchchem.com]
- 11. ors.od.nih.gov [ors.od.nih.gov]
- 12. ehs.uci.edu [ehs.uci.edu]
- 13. fishersci.com [fishersci.com]
- 14. sites.rowan.edu [sites.rowan.edu]
Personal protective equipment for handling 3-Fluoro-4-methylbenzoyl chloride
This guide provides crucial safety protocols and logistical information for the handling and disposal of 3-Fluoro-4-methylbenzoyl chloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and procedural integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive material that reacts violently with water.[1] Contact can cause severe skin burns and eye damage.[2] It is essential to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.
Summary of Hazards:
| Hazard Type | Description |
| Corrosivity | Causes severe skin burns and eye damage.[2] |
| Reactivity | Reacts violently with water, liberating toxic gases such as hydrogen chloride and hydrogen fluoride.[1][3] |
| Inhalation | May cause respiratory irritation.[4] Inhalation of vapors can be harmful.[1] |
| Ingestion | Can cause severe damage to the digestive tract.[1] Do NOT induce vomiting if swallowed.[1] |
Required Personal Protective Equipment (PPE):
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5] | To protect against splashes and vapors that can cause severe eye damage.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and protective clothing to prevent skin exposure.[5] | To prevent contact that can cause severe skin burns.[4] |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood.[5] If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] | To avoid inhalation of corrosive and irritating vapors.[4] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
Operational and Disposal Plans
Handling Procedures:
-
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible.[1][5]
-
Work exclusively in a well-ventilated area or under a chemical fume hood.[5]
-
Keep the container tightly closed and store it in a dry, cool place, away from moisture and incompatible materials like strong oxidizing agents.[1][3]
-
-
During Handling:
-
After Handling:
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek immediate medical attention.[1]
-
Skin Contact: Take off all contaminated clothing immediately and wash the affected area with soap and plenty of water.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1] Seek immediate medical attention.[1]
-
Ingestion: Rinse mouth with water but do NOT induce vomiting.[1] Seek immediate medical attention.[1]
Disposal Plan:
-
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Dispose of the contents and container to an approved waste disposal plant.[1][5]
-
Waste generators must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[5]
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
